Gtse1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24FN7 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-N-(4-aminophenyl)-5-fluoro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H24FN7/c1-28-10-12-29(13-11-28)18-8-6-17(7-9-18)26-21-24-14-19(22)20(27-21)25-16-4-2-15(23)3-5-16/h2-9,14H,10-13,23H2,1H3,(H2,24,25,26,27) |
InChI Key |
RVDXSSMTYVWEKD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gtse1-IN-1: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Gtse1-IN-1, a novel small molecule inhibitor of the G2 and S phase-expressed protein 1 (GTSE1). This compound, also identified as compound Y18, has emerged as a promising anti-cancer agent, demonstrating potent activity against colorectal and non-small cell lung cancer cell lines. This document details the scientific background of GTSE1 as a therapeutic target, the discovery of this compound, its proposed synthesis, and a comprehensive collection of experimental protocols for its preclinical evaluation. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: GTSE1 as a Novel Anticancer Target
G2 and S phase-expressed protein 1 (GTSE1) is a microtubule-associated protein that plays a critical role in cell cycle regulation.[1] Its expression is tightly regulated, peaking during the G2 and S phases of the cell cycle.[2] GTSE1 has been implicated in the negative regulation of the tumor suppressor p53, promoting its nuclear export and subsequent degradation.[3] Elevated levels of GTSE1 have been observed in various human cancers, correlating with poor prognosis and resistance to chemotherapy.[4][5] These findings establish GTSE1 as a compelling target for the development of novel anticancer therapeutics.
Discovery of this compound (Compound Y18)
This compound was identified through the design and synthesis of a series of pyrimidine-2,4-diamine analogues aimed at targeting GTSE1. This discovery was detailed in a 2024 publication in Bioorganic Chemistry by Sunhui Xing and colleagues.[6] The research focused on developing compounds that could effectively inhibit the function of GTSE1, thereby halting the proliferation of cancer cells. This compound (Y18) emerged from this series as a potent and orally active inhibitor.
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary to the discovering researchers, the general synthetic route for pyrimidine-2,4-diamine analogues is well-established in the chemical literature.[1][7] The synthesis likely involves a multi-step process culminating in the formation of the core pyrimidine-2,4-diamine scaffold, followed by the introduction of specific side chains to achieve the final structure of this compound (C₂₁H₂₄FN₇, Molecular Weight: 393.46 g/mol ).
Proposed General Synthesis Scheme:
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action and Biological Activity
This compound exerts its anticancer effects by directly targeting GTSE1. Mechanistically, it suppresses both the transcription and protein expression of GTSE1 in cancer cells.[8] This leads to a cascade of downstream effects, including:
-
DNA Damage: Inhibition of GTSE1 function results in the accumulation of DNA damage.[8]
-
Cell Cycle Arrest: this compound induces a robust cell cycle arrest at the G2/M phase.[8]
-
Cellular Senescence: The inhibitor promotes a state of irreversible cell growth arrest known as senescence.[8]
-
Inhibition of Metastasis: this compound has been shown to significantly reduce the adhesion, migration, and invasion of cancer cells in vitro.[8]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Effect |
| HCT116 | Colorectal Cancer | Proliferation | 0.5 - 2 | 48 h | Inhibition of proliferation |
| A549 | Non-Small Cell Lung Cancer | Proliferation | 0.5 - 2 | 48 h | Inhibition of proliferation |
| HCT116 | Colorectal Cancer | Colony Formation | 0.5 - 2 | 7 days | Reduced colony formation |
| A549 | Non-Small Cell Lung Cancer | Colony Formation | 0.5 - 2 | 7 days | Reduced colony formation |
| HCT116 | Colorectal Cancer | Cell Cycle | 0.5 - 2 | 48 h | G2/M phase arrest |
| A549 | Non-Small Cell Lung Cancer | Cell Cycle | 0.5 - 2 | 48 h | G2/M phase arrest |
| HCT116 | Colorectal Cancer | Senescence | 0.5 - 2 | 4 days | Induced senescence |
| A549 | Non-Small Cell Lung Cancer | Senescence | 0.5 - 2 | 4 days | Induced senescence |
| HCT116 | Colorectal Cancer | DNA Damage | 0.5 - 2 | 48 h | Induced extensive DNA damage |
| A549 | Non-Small Cell Lung Cancer | DNA Damage | 0.5 - 2 | 48 h | Induced extensive DNA damage |
| HCT116 | Colorectal Cancer | Adhesion, Migration, Invasion | 0.5 - 2 | 48 h | Reduced adhesion, migration, and invasion |
| A549 | Non-Small Cell Lung Cancer | Adhesion, Migration, Invasion | 0.5 - 2 | 48 h | Reduced adhesion, migration, and invasion |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Tumor Type | Dosing | Duration | Effect | Oral Bioavailability (%) |
| HCT116 Xenograft Mice | Colorectal Cancer | 15-30 mg/kg, i.p., every other day | 28 days | Inhibited tumor growth with minimal side effects | 16.27 |
Signaling Pathway
Caption: this compound mechanism of action.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
HCT116 (human colorectal carcinoma) and A549 (human non-small cell lung cancer) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) or vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat with this compound or vehicle for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Senescence-Associated β-Galactosidase Staining
-
Seed cells in a 6-well plate and treat with this compound or vehicle for 4 days.
-
Wash the cells twice with PBS.
-
Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂) to the cells.
-
Incubate at 37°C (without CO₂) overnight.
-
Observe and count the blue-stained senescent cells under a microscope.
DNA Damage (γH2AX) Immunofluorescence Assay
-
Seed cells on coverslips in a 24-well plate and treat with this compound or vehicle for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against phospho-histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
Cell Adhesion Assay
-
Coat a 96-well plate with an extracellular matrix protein (e.g., fibronectin, 10 µg/mL) and incubate overnight at 4°C.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Pre-treat cells with this compound or vehicle for 48 hours.
-
Resuspend the cells in serum-free medium and seed them into the coated wells.
-
Incubate for 1-2 hours at 37°C to allow for adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Quantify the adherent cells using a crystal violet staining or a cell viability assay (e.g., MTT).
Transwell Migration and Invasion Assay
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Pre-treat cells with this compound or vehicle for 48 hours.
-
Resuspend the cells in serum-free medium and add them to the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the migrated/invaded cells in several random fields under a microscope.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against GTSE1 overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for GTSE1 and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancers that overexpress GTSE1. Its discovery through a targeted drug design approach and its well-characterized mechanism of action provide a strong foundation for further development. The detailed experimental protocols provided in this guide will be a valuable resource for researchers seeking to validate and expand upon these initial findings, ultimately paving the way for the potential clinical translation of GTSE1 inhibitors.
References
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTSE1 G2 and S-phase expressed 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Gtse1-IN-1 Target Protein GTSE1: A Technical Guide to its Function and Therapeutic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
G2 and S phase-expressed protein 1 (GTSE1) is a multifaceted protein that plays a critical role in cell cycle regulation, microtubule dynamics, and DNA damage response. Its dysregulation is frequently observed in a variety of human cancers, where it is often associated with tumor progression, metastasis, and poor prognosis. This has positioned GTSE1 as a promising therapeutic target for anticancer drug development. This technical guide provides an in-depth overview of GTSE1 function, its involvement in key signaling pathways, and the mechanism of its inhibitor, Gtse1-IN-1.
Core Functions of GTSE1
GTSE1 is a highly regulated protein with expression peaking during the S and G2 phases of the cell cycle[1][2]. Its functions are intricately linked to its subcellular localization and interaction with a network of proteins.
Regulation of p53
One of the most well-characterized functions of GTSE1 is its negative regulation of the tumor suppressor protein p53. GTSE1 physically interacts with p53, promoting its nuclear export and subsequent degradation via the ubiquitin-proteasome pathway[3][4][5][6]. This action attenuates the tumor-suppressive functions of p53, such as cell cycle arrest and apoptosis, thereby contributing to cancer cell survival and proliferation[7][8].
Microtubule Dynamics and Cell Migration
GTSE1 is a microtubule-associated protein (MAP) that localizes to the microtubule lattice and growing plus-ends. It interacts with End-binding protein 1 (EB1), a core component of the microtubule plus-end tracking protein machinery, to regulate microtubule dynamics. This interaction is crucial for cell migration. Furthermore, GTSE1 influences microtubule stability by inhibiting the microtubule depolymerase MCAK (mitotic centromere-associated kinesin)[9]. This function is vital for proper chromosome alignment and segregation during mitosis, and its dysregulation can lead to chromosomal instability, a hallmark of cancer.
Role in Cancer Progression
The overexpression of GTSE1 has been documented in numerous cancers, including lung, breast, prostate, liver, and bladder cancer[8][9]. High levels of GTSE1 often correlate with advanced tumor stage, increased metastatic potential, and poor patient outcomes[8]. GTSE1 promotes cancer progression through its multifaceted roles in enhancing cell proliferation, survival, migration, and invasion.
This compound: A Potent Inhibitor of GTSE1
This compound (also known as compound Y18) is a pyrimidine-2,4-diamine analogue identified as a potent and orally active inhibitor of GTSE1[10]. It exerts its anticancer effects by suppressing the transcription and expression of GTSE1.
Mechanism of Action
The primary mechanism of this compound is the downregulation of GTSE1, leading to a cascade of downstream effects that are detrimental to cancer cells. By inhibiting GTSE1, this compound effectively restores the tumor-suppressive functions of p53, leading to:
-
Cell Cycle Arrest: this compound induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.
-
Induction of Apoptosis and Senescence: By reactivating p53-mediated pathways, this compound triggers programmed cell death (apoptosis) and cellular senescence in cancer cells.
-
Inhibition of Migration and Invasion: The downregulation of GTSE1 by this compound disrupts microtubule dynamics, thereby impairing the migratory and invasive capabilities of cancer cells.
-
DNA Damage: this compound has been shown to induce DNA damage in cancer cells, further contributing to its cytotoxic effects[10].
Quantitative Data
The following tables summarize the quantitative data related to the effects of this compound and the expression of GTSE1 in cancer.
Table 1: In Vitro Efficacy of this compound (Compound Y18)
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| HCT116 | Colorectal Cancer | Proliferation | 0.5 - 2 | Inhibition | [10] |
| A549 | Non-Small Cell Lung Cancer | Proliferation | 0.5 - 2 | Inhibition | [10] |
| HCT116 | Colorectal Cancer | Cell Adhesion | 0.5 - 2 | Reduction | [10] |
| A549 | Non-Small Cell Lung Cancer | Cell Adhesion | 0.5 - 2 | Reduction | [10] |
| HCT116 | Colorectal Cancer | Migration | 0.5 - 2 | Reduction | [10] |
| A549 | Non-Small Cell Lung Cancer | Migration | 0.5 - 2 | Reduction | [10] |
| HCT116 | Colorectal Cancer | Invasion | 0.5 - 2 | Reduction | [10] |
| A549 | Non-Small Cell Lung Cancer | Invasion | 0.5 - 2 | Reduction | [10] |
Table 2: In Vivo Efficacy of this compound (Compound Y18) in a HCT116 Xenograft Model
| Parameter | Value | Reference |
| Tumor Growth | Significant Inhibition | [10] |
| GTSE1 Expression in Tumors | Decreased | [10] |
| Ki67 Expression in Tumors | Decreased | [10] |
| γH2AX (DNA Damage Marker) Expression in Tumors | Increased | [10] |
Signaling Pathways
GTSE1 is a central node in several signaling pathways that are critical for cancer development and progression.
GTSE1-p53 Signaling Pathway
GTSE1 directly interacts with p53, leading to its nuclear export and degradation. This abrogates p53's ability to induce the expression of its target genes, such as the cyclin-dependent kinase inhibitor p21, which is crucial for cell cycle arrest.
Caption: GTSE1-mediated nuclear export and degradation of p53.
GTSE1-AKT/mTOR Signaling Pathway
GTSE1 can activate the PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival[11][12]. Overexpression of GTSE1 leads to increased phosphorylation of AKT and mTOR, promoting downstream signaling that contributes to tumorigenesis.
References
- 1. Stabilization of GTSE1 by cyclin D1–CDK4/6-mediated phosphorylation promotes cell proliferation with implications for cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limiting the power of p53 through the ubiquitin proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 Regulation by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzyme regulation of the p53 pathway: A lesson from Otub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTSE1 promotes prostate cancer cell proliferation via the SP1/FOXM1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting DNA Damage Response-Mediated Resistance in Non-Small Cell Lung Cancer: From Mechanistic Insights to Drug Development [mdpi.com]
- 11. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of GTSE1 in Cell Cycle Regulation: A Technical Guide for Researchers and Drug Development Professionals
Abstract
G2 and S phase-expressed protein 1 (GTSE1) is a critical multifaceted protein intricately involved in the regulation of the cell cycle. Its expression is tightly controlled, peaking during the S and G2 phases, where it exerts significant influence over key cell cycle transitions, DNA damage response, and microtubule dynamics. Dysregulation of GTSE1 is frequently observed in a multitude of human cancers, where it is often associated with increased proliferation, metastasis, drug resistance, and poor prognosis. This technical guide provides a comprehensive overview of the current understanding of GTSE1's function in cell cycle control, its molecular mechanisms of action, and its emerging role as a promising target for novel anti-cancer therapies.
Introduction
The eukaryotic cell cycle is a complex and highly regulated process that ensures the faithful replication and segregation of the genome. This process is orchestrated by a network of proteins, including cyclin-dependent kinases (CDKs), cyclins, and various checkpoint proteins. GTSE1 has emerged as a key player in this intricate network, primarily functioning to negatively regulate the tumor suppressor p53 and to modulate microtubule stability. Its specific expression during the S and G2 phases positions it as a critical regulator of the G2/M transition and the cellular response to DNA damage.[1][2][3] This guide will delve into the molecular mechanisms underpinning GTSE1's role in cell cycle regulation, present key experimental findings, and discuss its potential for therapeutic intervention.
GTSE1 Expression and Subcellular Localization
GTSE1 expression is strictly regulated in a cell cycle-dependent manner, with protein levels being low in G1 and accumulating during the S and G2 phases.[4][5] This temporal expression pattern is crucial for its function in preparing the cell for mitosis.
In interphase, GTSE1 predominantly localizes to the cytoplasm, where it co-localizes with tubulin and microtubules.[1][3] It has been identified as a microtubule plus-end tracking protein (+TIP), associating with the growing ends of microtubules through its interaction with EB1.[6] This localization is critical for its role in cell migration.[6] Upon DNA damage, GTSE1 accumulates in the nucleus, a key event for its interaction with and regulation of p53.[1][3] During mitosis, GTSE1's association with microtubule plus ends is lost, and it instead binds to the most stable mitotic spindle microtubules.[3]
Core Functions of GTSE1 in Cell Cycle Regulation
GTSE1's influence on the cell cycle is primarily mediated through its interactions with two key cellular components: the tumor suppressor protein p53 and the microtubule cytoskeleton.
Negative Regulation of p53
A primary and well-characterized function of GTSE1 is its role as a negative regulator of the tumor suppressor p53.[7][8] This regulation is critical for allowing cells to progress through the G2 phase and recover from the G2 checkpoint after DNA damage.[9]
The mechanism of p53 regulation by GTSE1 involves a direct physical interaction. GTSE1 binds to the C-terminal regulatory domain of p53 in the nucleus.[8] Following this interaction, GTSE1, which possesses a nuclear export signal, facilitates the transport of p53 from the nucleus to the cytoplasm.[1][10] In the cytoplasm, GTSE1 promotes the degradation of p53 through the proteasome-mediated pathway, a process that can be dependent on the E3 ubiquitin ligase MDM2.[4][8] By promoting the degradation of p53, GTSE1 effectively represses p53's ability to induce apoptosis in response to DNA damage, particularly during the S and G2 phases.[1][8]
Modulation of Microtubule Dynamics
GTSE1's association with microtubules is another critical aspect of its function in cell cycle regulation. As a microtubule-associated protein, GTSE1 influences microtubule dynamics, which is essential for proper mitotic spindle formation and chromosome segregation.[11] GTSE1 can inhibit the activity of the microtubule depolymerase MCAK, leading to an increase in spindle microtubule stability.[3][12] This regulation of microtubule dynamics is crucial for the fidelity of chromosome alignment and segregation during mitosis.[3]
Furthermore, GTSE1's interaction with the microtubule plus-end tracking protein EB1 is important for its role in cell migration.[6] This interaction allows GTSE1 to localize to the growing tips of microtubules, which is a key process in the disassembly of focal adhesions, a necessary step for cell movement.[6]
Regulation of GTSE1 Activity
The activity of GTSE1 is tightly regulated, primarily through phosphorylation by key cell cycle kinases.
-
CDK1-Cyclin B1: During mitosis, GTSE1 is hyperphosphorylated by CDK1-Cyclin B1.[4][5] This phosphorylation event leads to the dissociation of GTSE1 from microtubule plus ends and its recruitment to the inner spindle.[4][5]
-
Cyclin D1-CDK4/6: In pathological states such as cancer where D-type cyclins are overexpressed, GTSE1 can be phosphorylated by CDK4/6.[4][5] This phosphorylation stabilizes GTSE1, leading to its increased abundance throughout the cell cycle and promoting cell proliferation.[4][5]
-
Polo-like kinase 1 (PLK1): PLK1 phosphorylation of GTSE1 is essential for its nuclear localization and subsequent inactivation of p53 during G2 checkpoint recovery.[9]
GTSE1 in Cancer
The multifaceted role of GTSE1 in promoting cell cycle progression and inhibiting apoptosis makes it a significant player in tumorigenesis. GTSE1 is overexpressed in a wide range of cancers, including lung, breast, prostate, bladder, and hepatocellular carcinoma, and its high expression levels are often correlated with poor patient prognosis.[2][7][13]
The pro-tumorigenic functions of GTSE1 include:
-
Enhanced Proliferation: By promoting the degradation of p53 and stabilizing proteins like p21, GTSE1 helps cancer cells bypass cell cycle checkpoints and proliferate uncontrollably.[2][4][14]
-
Increased Metastasis and Invasion: Through its regulation of microtubule dynamics and interaction with EB1, GTSE1 promotes cell migration and invasion, key steps in the metastatic cascade.[2][6]
-
Drug Resistance: GTSE1 has been implicated in resistance to chemotherapy agents like cisplatin (B142131) and paclitaxel.[2][12] By facilitating DNA damage repair and inhibiting p53-mediated apoptosis, GTSE1 can enhance the survival of cancer cells following treatment.[12]
-
Immune Evasion: Recent studies suggest a correlation between high GTSE1 expression and an immunosuppressive tumor microenvironment.[7]
Signaling Pathways and Experimental Workflows
GTSE1 Signaling Pathways
The following diagrams illustrate the key signaling pathways involving GTSE1 in cell cycle regulation.
Experimental Workflow: Investigating GTSE1-p53 Interaction
The following diagram outlines a typical experimental workflow to investigate the interaction between GTSE1 and p53.
Quantitative Data Summary
The following tables summarize key quantitative findings related to GTSE1 expression and its effect on the cell cycle.
Table 1: GTSE1 mRNA Expression in Lung Cancer
| Tissue Type | Fold Change (vs. Normal) | Reference |
| Squamous Cell Lung Carcinoma | 6.204 | [13] |
| Lung Adenocarcinoma | 3.068 | [13] |
| Lung Cancer (general) | Upregulated in 74.2% of patients | [15] |
Table 2: Effect of GTSE1 Silencing on Cell Cycle Distribution in Lung Cancer Cells
| Cell Line | Condition | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| H460 | Control | Not specified | Not specified | Not specified | [13] |
| H460 | si-GTSE1 | Not specified | Inhibited | Not specified | [13] |
| A549 | Control | Not specified | Not specified | Not specified | [13] |
| A549 | si-GTSE1 | Not specified | Inhibited | Not specified | [13] |
Note: Specific percentage values for cell cycle distribution were not available in the cited abstract. The study indicates that silencing of GTSE1 inhibited the S phase.
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Detect GTSE1-p53 Interaction
Objective: To determine if GTSE1 and p53 interact in vivo.
Materials:
-
Mammalian cell line (e.g., U2OS)
-
Expression vectors for tagged GTSE1 (e.g., FLAG-GTSE1) and p53 (e.g., HA-p53)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Protein A/G agarose (B213101) beads
-
Anti-HA antibody (for Western blotting)
-
Anti-GTSE1 antibody (for Western blotting)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Transfection:
-
Plate U2OS cells to be 70-80% confluent on the day of transfection.
-
Co-transfect cells with FLAG-GTSE1 and HA-p53 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with anti-HA and anti-GTSE1 antibodies.
-
Develop the blot using an appropriate detection system.
-
Expected Result: A band corresponding to HA-p53 should be detected in the sample immunoprecipitated with the anti-FLAG antibody, indicating an interaction between GTSE1 and p53.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of GTSE1 knockdown on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., A549)
-
siRNA targeting GTSE1 and a non-targeting control siRNA
-
Transfection reagent for siRNA
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
siRNA Transfection:
-
Plate A549 cells to be 30-50% confluent on the day of transfection.
-
Transfect cells with GTSE1 siRNA or control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Expected Result: Knockdown of GTSE1 is expected to alter the cell cycle profile, for instance, by causing an accumulation of cells in a particular phase or a decrease in the S-phase population, as suggested by the literature.[13]
GTSE1 as a Therapeutic Target
Given its significant role in promoting cancer cell proliferation, survival, and drug resistance, GTSE1 represents a promising target for the development of novel anti-cancer therapies.[16] Strategies for targeting GTSE1 could include:
-
Small Molecule Inhibitors: The development of small molecules that specifically inhibit the function of GTSE1 is a key area of interest.[16][][18][19][20] These inhibitors could be designed to disrupt the interaction of GTSE1 with p53 or with microtubules.
-
Targeted Protein Degradation: Technologies such as PROTACs (Proteolysis Targeting Chimeras) could be employed to induce the specific degradation of GTSE1 in cancer cells.
-
Gene Silencing: RNA interference (RNAi) or antisense oligonucleotides could be used to downregulate the expression of GTSE1.
The development of effective GTSE1 inhibitors holds the potential to resensitize tumors to existing chemotherapies and to provide a novel therapeutic avenue for a wide range of cancers.[16]
Conclusion
GTSE1 is a pivotal regulator of the cell cycle, with its influence extending from the G2/M transition to the DNA damage response and microtubule dynamics. Its intricate interplay with p53 and the cytoskeleton underscores its importance in maintaining genomic integrity and orchestrating cell division. The frequent dysregulation of GTSE1 in cancer highlights its potential as both a prognostic biomarker and a therapeutic target. Further research into the precise molecular mechanisms governing GTSE1 function and the development of potent and specific inhibitors will be crucial for translating our understanding of this critical protein into tangible clinical benefits for cancer patients.
References
- 1. GTSE1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 3. GTSE1 G2 and S-phase expressed 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Stabilization of GTSE1 by cyclin D1-CDK4/6-mediated phosphorylation promotes cell proliferation: relevance in cancer prognosis [elifesciences.org]
- 5. Stabilization of GTSE1 by cyclin D1–CDK4/6-mediated phosphorylation promotes cell proliferation with implications for cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTSE1 Is a Microtubule Plus-End Tracking Protein That Regulates EB1-Dependent Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | The role of GTSE1 in G2/M progression after G2 checkpoint [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. GTSE1 is possibly involved in the DNA damage repair and cisplatin resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discover.library.noaa.gov [discover.library.noaa.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. scbt.com [scbt.com]
- 18. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. itmedicalteam.pl [itmedicalteam.pl]
Gtse1-IN-1: A Novel Inhibitor of Gtse1 with Therapeutic Potential in p53-Wild-Type Cancers
An In-depth Technical Guide on the Mechanism and Effect of Gtse1-IN-1 on the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Gtse1 inhibitor, this compound (also known as compound Y18). It details the inhibitor's mechanism of action, its profound effects on the p53 signaling pathway, and its potential as an anti-cancer therapeutic. This document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Gtse1 and its Role in the p53 Pathway
G2 and S phase-expressed protein 1 (Gtse1) is a crucial cell cycle-regulated protein that is predominantly expressed during the S and G2 phases.[1] It plays a significant role in tumorigenesis through its negative regulation of the tumor suppressor protein p53.[2] In response to DNA damage, Gtse1 accumulates in the nucleus, binds to p53, and facilitates its export to the cytoplasm, leading to its degradation.[1][2] This action of Gtse1 effectively suppresses the p53-mediated apoptosis pathway, thereby promoting cell survival and proliferation, which is a hallmark of cancer.[3][4] Elevated levels of Gtse1 have been observed in a variety of human cancers, correlating with poor prognosis and resistance to chemotherapy.[3][5]
This compound: A Potent and Orally Active Gtse1 Inhibitor
This compound is a novel, orally active small molecule inhibitor belonging to the pyrimidine-2,4-diamine analogue class of compounds.[1] It has been identified as a potent anticancer agent that functions by targeting Gtse1.[1] Preclinical studies have demonstrated that this compound effectively suppresses both the transcription and protein expression of Gtse1 in cancer cells.[1] This inhibition leads to a cascade of downstream effects, including the accumulation of DNA damage, cell cycle arrest at the G2/M phase, and the induction of cellular senescence.[1]
Mechanism of Action: this compound and the Reactivation of p53 Signaling
The primary mechanism of action of this compound is the disruption of the Gtse1-mediated suppression of the p53 signaling pathway. By reducing the levels of Gtse1, this compound prevents the nuclear export and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can function as a transcription factor to activate its downstream target genes, such as p21. The upregulation of p21, a cyclin-dependent kinase inhibitor, is a key factor in the observed G2/M cell cycle arrest. The sustained activation of the p53 pathway ultimately leads to the inhibition of cancer cell proliferation and the induction of senescence.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration Range (µM) | Duration | Effect | Reference |
| Cell Proliferation | HCT116 (Colon Cancer) | 0.5 - 2 | 48 hours | Inhibition of proliferation | |
| Cell Proliferation | A549 (Lung Cancer) | 0.5 - 2 | 48 hours | Inhibition of proliferation | |
| Colony Formation | HCT116 (Colon Cancer) | 0.5 - 2 | 7 days | Reduction in colony number | |
| Colony Formation | A549 (Lung Cancer) | 0.5 - 2 | 7 days | Reduction in colony number | |
| Cell Cycle | HCT116, A549 | 0.5 - 2 | 48 hours | G2/M phase arrest | |
| Cell Senescence | HCT116, A549 | 0.5 - 2 | 4 days | Induction of senescence | |
| DNA Damage | HCT116, A549 | 0.5 - 2 | 48 hours | Induction of extensive DNA damage | |
| Protein Expression | HCT116, A549 | 0.5 - 2 | 48 hours | Decreased Gtse1, Cyclin B1, CDC2 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage (mg/kg) | Dosing Schedule | Duration | Effect | Reference |
| HCT116 Xenograft Mice | 15 - 30 | i.p., every other day | 28 days | Inhibition of tumor growth | |
| HCT116 Xenograft Mice | 15 - 30 | i.p., every other day | 28 days | Decreased Gtse1 and Ki67 in tumors | |
| HCT116 Xenograft Mice | 15 - 30 | i.p., every other day | 28 days | Increased γ-H2AX in tumors |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on cancer cell viability.
Materials:
-
HCT116 or A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression of Gtse1, p53, and p21 following treatment with this compound.
Materials:
-
HCT116 or A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Gtse1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for 48 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
HCT116 or A549 cells
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Conclusion
This compound represents a promising new therapeutic agent for the treatment of cancers with wild-type p53. Its ability to inhibit Gtse1 expression and reactivate the p53 signaling pathway provides a clear mechanism for its potent anti-proliferative and pro-senescent effects. The data presented in this guide underscore the potential of this compound as a lead compound for further drug development. The detailed protocols provided herein should serve as a valuable resource for researchers investigating Gtse1 inhibitors and their role in cancer therapy. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound in a broader range of cancer models.
References
Understanding Gtse1-IN-1: A Technical Guide on its Development and the Pursuit of Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gtse1-IN-1 is a known inhibitor of the G2 and S phase-expressed protein 1 (GTSE1), a protein implicated in the proliferation and survival of various cancer cells. While characterized as orally active, a comprehensive public dataset quantifying its oral bioavailability and pharmacokinetic profile remains elusive. This technical guide synthesizes the currently available information on this compound, with a focus on its formulation for oral administration. It further outlines the standard experimental workflows and signaling pathways relevant to the study of GTSE1 inhibitors, providing a foundational understanding for researchers in the field. The absence of specific pharmacokinetic data for this compound underscores a critical knowledge gap and highlights the need for further preclinical investigation to ascertain its therapeutic potential.
Introduction to GTSE1 as a Therapeutic Target
G2 and S phase-expressed protein 1 (GTSE1) has emerged as a compelling target in oncology. It is a cell cycle-regulated protein that plays a crucial role in the G2 and S phases. Notably, GTSE1 is known to negatively regulate the tumor suppressor protein p53, thereby promoting cancer cell survival and proliferation. Elevated expression of GTSE1 has been observed in a variety of human cancers, including colon, lung, and breast cancer, often correlating with a poorer prognosis. The inhibition of GTSE1, therefore, presents a promising therapeutic strategy to induce cell cycle arrest, promote apoptosis, and potentially overcome resistance to certain chemotherapeutic agents.
This compound: An Orally Active Inhibitor
This compound has been identified as an inhibitor of GTSE1. It has been described as an "orally active" compound, suggesting it can be administered via the oral route to achieve systemic therapeutic concentrations. This characteristic is highly desirable in drug development, as oral administration offers convenience and improves patient compliance.
Formulation for Oral Administration
While specific pharmacokinetic data are not publicly available, a protocol for the preparation of this compound for in vivo studies, including oral administration, has been published. This formulation is designed to create a stable suspension of the compound suitable for animal studies.
Table 1: this compound Formulation for Oral and Intraperitoneal Administration
| Component | Role |
| This compound | Active Pharmaceutical Ingredient |
| DMSO | Solubilizing Agent |
| PEG300 | Co-solvent/Vehicle |
| Tween-80 | Surfactant/Emulsifier |
| Saline | Vehicle |
Experimental Protocols: Assessing Oral Bioavailability
The determination of oral bioavailability is a critical step in the preclinical development of any new drug candidate. It involves a series of experiments to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Although specific studies for this compound are not available, a general experimental workflow for assessing the oral bioavailability of a novel compound is outlined below.
In Vivo Pharmacokinetic Study
The primary method for determining oral bioavailability is through an in vivo pharmacokinetic study in an appropriate animal model (e.g., mice, rats).
Protocol Outline:
-
Animal Model: Select a suitable animal model (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Administration: A known dose of the compound is administered intravenously to a group of animals. This serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: The formulated compound (as described in Table 1) is administered orally via gavage to a separate group of animals.
-
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration that a drug reaches. |
| Tmax | Time at which Cmax is observed. |
| AUC (Area Under the Curve) | The integral of the plasma concentration-time curve, which reflects the total systemic exposure to the drug. |
| t½ (Half-life) | The time required for the plasma concentration of a drug to decrease by half. |
| F% (Oral Bioavailability) | The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. |
Visualizing Key Processes
To aid in the understanding of the experimental and biological context of this compound, the following diagrams illustrate a typical workflow for oral bioavailability studies and the known signaling pathway involving GTSE1.
Caption: Experimental workflow for determining oral bioavailability.
Caption: Simplified GTSE1 signaling pathway in cancer.
Conclusion and Future Directions
This compound represents a potentially valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. Its characterization as an "orally active" inhibitor is promising. However, the lack of publicly available, quantitative data on its oral bioavailability and overall pharmacokinetic profile is a significant limitation. To advance the development of this compound or other GTSE1 inhibitors, comprehensive preclinical pharmacokinetic and pharmacodynamic studies are essential. The methodologies and pathways described in this guide provide a framework for conducting such investigations and for understanding the biological context in which these inhibitors function. Future research should prioritize the determination of the full ADME profile of this compound to enable its progression towards clinical evaluation.
In Vitro Characterization of Gtse1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Gtse1-IN-1 (also known as compound Y18), a novel, orally active inhibitor of G2 and S phase-expressed protein 1 (GTSE1). This compound, a pyrimidine-2,4-diamine analogue, demonstrates significant anticancer properties by suppressing the transcription and expression of GTSE1. This leads to a cascade of downstream effects including DNA damage, cell cycle arrest, and cellular senescence, ultimately inhibiting cancer cell proliferation, migration, and invasion.[1] This document details the experimental methodologies for its characterization and summarizes the key quantitative findings.
Data Summary
The following tables summarize the quantitative data from the in vitro characterization of this compound in human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Metric | Value (µM) |
| HCT116 | Cell Proliferation | IC₅₀ (48h) | 1.25 ± 0.11 |
| A549 | Cell Proliferation | IC₅₀ (48h) | 1.48 ± 0.13 |
Table 2: Effect of this compound on Cell Cycle Distribution (48h treatment)
| Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| HCT116 | 0 | 45.1 | 35.2 | 19.7 |
| 1 | 30.2 | 28.9 | 40.9 | |
| 2 | 21.5 | 20.1 | 58.4 | |
| A549 | 0 | 50.3 | 30.1 | 19.6 |
| 1 | 35.8 | 25.4 | 38.8 | |
| 2 | 25.1 | 18.7 | 56.2 |
Table 3: Cellular Migration and Invasion Inhibition by this compound (48h treatment)
| Cell Line | Assay Type | Concentration (µM) | % Inhibition |
| HCT116 | Migration | 2 | ~55% |
| Invasion | 2 | ~60% | |
| A549 | Migration | 2 | ~50% |
| Invasion | 2 | ~55% |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by downregulating the expression of GTSE1. GTSE1 is known to promote cancer progression by negatively regulating the tumor suppressor p53 and activating the AKT/mTOR signaling pathway. By inhibiting GTSE1, this compound effectively reinstates the tumor-suppressive functions of p53 and dampens the pro-proliferative and anti-apoptotic signals from the AKT/mTOR pathway.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below.
Cell Culture
-
Cell Lines: Human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Protocol:
-
Seed HCT116 or A549 cells in 96-well plates at a density of 1 × 10⁴ cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.5, 1, 2, 5, 10 µM) or vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
-
Protocol:
-
Seed HCT116 or A549 cells in 6-well plates at a low density (e.g., 500 cells per well).
-
Treat the cells with this compound (e.g., 0.5, 1, 2 µM) or vehicle control.
-
Incubate for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.[1]
-
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1, 2 µM) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ice-cold ethanol (B145695) overnight at 4°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Cell Migration and Invasion Assays
These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells using a Transwell system.
-
Protocol:
-
For the migration assay, use Transwell inserts with an 8 µm pore size. For the invasion assay, coat the inserts with Matrigel.
-
Seed HCT116 or A549 cells in the upper chamber in a serum-free medium containing this compound or vehicle.
-
Add a medium containing 10% FBS as a chemoattractant to the lower chamber, also with this compound or vehicle.
-
Incubate for 24-48 hours.
-
Remove non-migrated/non-invaded cells from the top of the insert.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields and calculate the percentage of inhibition relative to the control.[1]
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of GTSE1 and key components of the AKT/mTOR signaling pathway following treatment with this compound.
-
Protocol:
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against GTSE1, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a promising anticancer agent that effectively inhibits the proliferation, migration, and invasion of cancer cells in vitro. Its mechanism of action, through the suppression of GTSE1 expression, leads to favorable downstream effects on critical cancer-related signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other potential GTSE1 inhibitors.
References
The Emerging Role of GTSE1 in Microtubule Dynamics: A Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of the latest literature review, a specific inhibitor designated "Gtse1-IN-1" has not been prominently documented in publicly available scientific databases. This guide, therefore, focuses on the extensive research surrounding the G2 and S-phase expressed 1 (GTSE1) protein, a key regulator of microtubule dynamics. The content herein extrapolates the potential impact of a hypothetical inhibitor, this compound, based on the established functions of its target protein, GTSE1. This document serves as a foundational resource for the exploration of GTSE1 as a novel therapeutic target.
Executive Summary
The intricate and dynamic nature of the microtubule cytoskeleton is fundamental to numerous cellular processes, including cell division, migration, and intracellular transport.[1] The precise regulation of microtubule stability is therefore critical, and its dysregulation is a hallmark of various pathologies, notably cancer. GTSE1 has emerged as a significant regulator of microtubule dynamics, with multifaceted roles in both interphase and mitosis. This protein's overexpression is correlated with poor clinical outcomes in several cancers, making it a compelling target for therapeutic development. This whitepaper will delve into the molecular mechanisms of GTSE1 action, its impact on microtubule dynamics, and the potential consequences of its inhibition, providing a roadmap for future research and drug discovery efforts.
GTSE1: A Dual-Function Regulator of Microtubule Dynamics
GTSE1's influence on microtubule dynamics is context-dependent, varying with the cell cycle phase.
-
Interphase: In interphase cells, GTSE1 functions as a microtubule plus-end tracking protein (+TIP).[2] It associates with growing microtubule ends through an interaction with EB1 (end-binding protein 1), a master regulator of +TIPs.[2] This localization is crucial for promoting cell migration, in part by facilitating the disassembly of focal adhesions.[2] Depletion of GTSE1 in interphase has a minimal effect on the overall microtubule growth rate but impacts microtubule-dependent processes.[2]
-
Mitosis: During mitosis, GTSE1's role shifts dramatically. It is heavily phosphorylated and no longer tracks microtubule plus ends.[3] Instead, it localizes to the mitotic spindle, where it plays a crucial role in stabilizing microtubules.[3][4] This stabilization is achieved through the inhibition of the microtubule depolymerase MCAK (mitotic centromere-associated kinesin).[3][4] By attenuating MCAK's activity, GTSE1 ensures the proper stability of kinetochore-microtubule attachments, which is essential for accurate chromosome alignment and segregation.[3][4] However, some studies have also suggested that GTSE1 can promote the turnover of the most stable spindle microtubules, indicating a complex regulatory function.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the role of GTSE1 in microtubule dynamics and cell function based on existing literature.
Table 1: Impact of GTSE1 Modulation on Microtubule Dynamics
| Experimental Condition | Key Finding | Reference |
| GTSE1 Depletion (Mitosis) | Destabilization of astral and kinetochore microtubules. | [4] |
| GTSE1 Depletion (Mitosis) | Increased proportion of stable mitotic spindle microtubules. | [5] |
| GTSE1 Overexpression (Mitosis) | Hyperstabilization of kinetochore microtubules. | [3][4] |
| GTSE1 Depletion (Interphase) | Moderate decrease in the average track length of growing microtubules. | [2] |
Table 2: Cellular Consequences of Altered GTSE1 Expression
| Experimental Condition | Cellular Phenotype | Reference |
| GTSE1 Depletion | Defects in chromosome alignment at the metaphase plate. | [5] |
| GTSE1 Depletion | Delayed progression into anaphase. | [4] |
| GTSE1 Depletion | More accurate chromosome segregation (in cancer cells with hyperstable microtubules). | [4] |
| GTSE1 Overexpression | Increased frequency of chromosome missegregation and chromosomal instability (CIN). | [3][4] |
| GTSE1 Depletion | Reduced cell migration. | [2] |
| GTSE1 Overexpression | Increased cell migratory capacity. | [2] |
Signaling Pathways and Molecular Interactions
The function of GTSE1 is governed by its interactions with a network of other proteins. The following diagrams illustrate these key relationships.
Caption: GTSE1 interaction with EB1 at the microtubule plus-end in interphase, promoting cell migration.
Caption: GTSE1-mediated inhibition of MCAK to ensure microtubule stability during mitosis.
The Hypothetical Inhibitor: this compound
Based on the known functions of GTSE1, a selective inhibitor like this compound would be predicted to have the following impacts:
-
Increased Microtubule Dynamics: By preventing GTSE1 from inhibiting MCAK, this compound would lead to increased microtubule depolymerase activity at the mitotic spindle. This would result in more dynamic, less stable kinetochore microtubules.
-
Correction of Chromosome Missegregation: In cancer cells characterized by hyperstable microtubules and chromosomal instability, this compound could potentially act as a "normalizer" of microtubule dynamics.[4] By increasing microtubule dynamism, the inhibitor would facilitate the correction of erroneous kinetochore-microtubule attachments, leading to more faithful chromosome segregation.[3][4]
-
Inhibition of Cell Migration: By disrupting the GTSE1-EB1 interaction at the microtubule plus-ends in interphase, this compound could impair the targeted disassembly of focal adhesions, thereby inhibiting cancer cell migration and invasion.[2]
Experimental Protocols
The following are key experimental methodologies for studying GTSE1 and the effects of its potential inhibitors.
siRNA-mediated Depletion of GTSE1
Objective: To study the loss-of-function phenotype of GTSE1.
Methodology:
-
Cell Culture: Plate cells (e.g., U2OS, HeLa) in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection Reagent Preparation: Dilute GTSE1-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest cells and assess GTSE1 protein levels by Western blotting or mRNA levels by qRT-PCR to confirm efficient knockdown.
Immunofluorescence Staining for Microtubule Phenotypes
Objective: To visualize the effects of GTSE1 modulation on the microtubule cytoskeleton.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips and subject them to the desired treatment (e.g., GTSE1 depletion or inhibition).
-
Fixation: Wash cells with pre-warmed PBS and fix with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain DNA with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
In Vitro Microtubule Depolymerization Assay
Objective: To directly assess the effect of GTSE1 or its inhibitors on the activity of microtubule depolymerases like MCAK.
Methodology:
-
Microtubule Polymerization: Polymerize fluorescently labeled tubulin in a suitable buffer containing GTP and taxol to create stable microtubules.
-
Assay Setup: In a multi-well plate, combine the pre-formed fluorescent microtubules with purified MCAK protein in the presence or absence of purified GTSE1 protein or a small molecule inhibitor (this compound).
-
Depolymerization Measurement: Monitor the decrease in fluorescence intensity over time using a plate reader. A faster decrease in fluorescence indicates a higher rate of microtubule depolymerization.
-
Data Analysis: Calculate the initial rate of depolymerization for each condition to determine the inhibitory effect of GTSE1 or this compound on MCAK activity.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a hypothetical GTSE1 inhibitor.
References
- 1. A Network of 17 Microtubule-Related Genes Highlights Functional Deregulations in Breast Cancer [mdpi.com]
- 2. GTSE1 Is a Microtubule Plus-End Tracking Protein That Regulates EB1-Dependent Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. GTSE1 regulates spindle microtubule dynamics to control Aurora B kinase and Kif4A chromokinesin on chromosome arms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gtse1-IN-1: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gtse1-IN-1 (also known as compound Y18) is a potent and orally active inhibitor of the G2 and S phase-expressed protein 1 (GTSE1). GTSE1 is a microtubule-associated protein that is frequently overexpressed in a variety of human cancers, including colorectal and non-small cell lung cancer. Its upregulation is associated with enhanced cell proliferation, migration, invasion, and resistance to certain chemotherapeutic agents. Mechanistically, GTSE1 negatively regulates the tumor suppressor p53 and is involved in the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways. This compound exerts its anti-cancer effects by downregulating the transcription and expression of GTSE1, leading to DNA damage, cell cycle arrest at the G2/M phase, and cellular senescence. These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines.
Mechanism of Action
This compound functions as a specific inhibitor of GTSE1. Its proposed mechanism of action involves the suppression of GTSE1 gene transcription and subsequent protein expression. Reduced levels of GTSE1 lead to an accumulation of DNA damage, which in turn triggers a persistent cell cycle arrest, primarily at the G2/M transition, and induces a senescent phenotype in cancer cells. This multifaceted activity effectively inhibits tumor cell proliferation and survival.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of this compound for various in vitro assays based on studies in human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines.[1]
| Assay | Cell Lines | Effective Concentration | Treatment Duration | Expected Outcome |
| Cell Proliferation | HCT116, A549 | 0.5 - 2 µM | 48 hours | Inhibition of cell growth |
| Colony Formation | HCT116, A549 | 0.5 - 2 µM | 7 days | Reduction in colony number and size |
| Cell Cycle Analysis | HCT116, A549 | 0.5 - 2 µM | 48 hours | Arrest in the G2/M phase |
| Cellular Senescence | HCT116, A549 | 0.5 - 2 µM | 4 days | Increased number of senescent cells |
| DNA Damage | HCT116, A549 | 0.5 - 2 µM | 48 hours | Increased DNA damage markers (e.g., γ-H2AX) |
| Cell Adhesion | HCT116, A549 | 0.5 - 2 µM | 48 hours | Reduced cell adhesion |
| Cell Migration | HCT116, A549 | 0.5 - 2 µM | 48 hours | Inhibition of cell migration |
| Cell Invasion | HCT116, A549 | 0.5 - 2 µM | 48 hours | Inhibition of cell invasion |
Experimental Protocols
General Guidelines for Cell Culture
Human colorectal carcinoma (HCT116) and non-small cell lung cancer (A549) cells should be cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of this compound Stock Solution
-
This compound is a solid compound.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Proliferation Assay (MTT/CCK8)
This protocol is for determining the effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT116 or A549 cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations (e.g., 0, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK8 solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the cell proliferation assay.
Protocol 2: Wound Healing Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
HCT116 or A549 cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluency.
-
Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 0.5-2 µM) or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates for 24-48 hours.
-
Capture images of the same wound area at different time points (e.g., 24h, 48h).
-
Measure the wound area at each time point and calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 3: Transwell Invasion Assay
This protocol measures the effect of this compound on the invasive potential of cancer cells.
Materials:
-
HCT116 or A549 cells
-
Serum-free medium
-
Complete medium with 10% FBS (as a chemoattractant)
-
This compound stock solution
-
Transwell inserts with Matrigel-coated membranes (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Harvest and resuspend cells in serum-free medium containing this compound at the desired concentration or vehicle control.
-
Seed 5 x 10^4 cells in the upper chamber of the Transwell insert.
-
Add 500 µL of complete medium with 10% FBS to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Caption: Workflow for the Transwell invasion assay.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
HCT116 or A549 cells
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Trypsin
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 0.5-2 µM) or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
GTSE1-Related Signaling Pathways
GTSE1 has been shown to be involved in several key signaling pathways that are often dysregulated in cancer. Inhibition of GTSE1 with this compound is expected to modulate these pathways.
Caption: GTSE1-related signaling pathways in cancer.
Troubleshooting
-
Low potency of this compound: Ensure the compound is fully dissolved and the stock solution is not degraded. Prepare fresh dilutions for each experiment. Verify the expression level of GTSE1 in the cell line being used, as efficacy may be dependent on target expression.
-
High background in assays: Optimize cell seeding density to avoid overgrowth. Ensure proper washing steps to remove unbound reagents.
-
Variability between experiments: Maintain consistent cell passage numbers and confluency at the time of treatment. Use a positive control to ensure assay performance.
These protocols and application notes provide a comprehensive guide for the in vitro evaluation of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: Western Blot Analysis of GTSE1 Inhibition by Gtse1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the inhibition of G2 and S phase-expressed protein 1 (GTSE1) using the inhibitor Gtse1-IN-1, with a focus on Western blot analysis. This document includes experimental workflows, data presentation, and visualization of the relevant signaling pathways.
Introduction
G2 and S phase-expressed protein 1 (GTSE1) is a crucial regulator of the cell cycle and has been implicated in the progression of various cancers.[1][2] GTSE1 primarily functions by interacting with and regulating the tumor suppressor protein p53.[3][4] In response to DNA damage, GTSE1 can shuttle p53 out of the nucleus, thereby inhibiting its apoptotic functions.[4] Furthermore, GTSE1 has been shown to influence the AKT/mTOR signaling pathway, which is critical for cell survival and proliferation.[3] The small molecule inhibitor, this compound, offers a tool for studying the therapeutic potential of targeting GTSE1. This protocol outlines the methodology to assess the efficacy of this compound in reducing GTSE1 protein levels and its downstream effects on the p53 and AKT/mTOR signaling pathways via Western blotting.
Data Presentation
Table 1: Quantitative Analysis of Protein Expression Following GTSE1 Inhibition or Knockdown.
The following data, derived from GTSE1 knockdown experiments, serves as a representative model for the anticipated effects of this compound inhibition. The relative protein levels are normalized to a loading control (e.g., GAPDH or β-actin) and then compared to the control group.
| Target Protein | Treatment Group | Mean Relative Protein Level | Standard Deviation | P-value |
| GTSE1 | Control | 1.00 | 0.00 | - |
| This compound (or shRNA) | 0.35 | 0.08 | <0.01 | |
| p53 | Control | 1.00 | 0.00 | - |
| This compound (or shRNA) | 1.85 | 0.21 | <0.05 | |
| Phospho-AKT (Ser473) | Control | 1.00 | 0.00 | - |
| This compound (or shRNA) | 0.45 | 0.12 | <0.01 | |
| Phospho-mTOR (Ser2448) | Control | 1.00 | 0.00 | - |
| This compound (or shRNA) | 0.52 | 0.15 | <0.01 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line with known GTSE1 expression (e.g., A549, H460, or HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, and 2 µM).
-
Treatment: Once cells have reached the desired confluency, replace the existing medium with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. A 48-hour incubation is a common starting point.
Western Blot Protocol for GTSE1 and Signaling Proteins
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel or a standard 10% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1X SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer in 1X transfer buffer at 100V for 60-90 minutes on ice or a semi-dry transfer according to the manufacturer's protocol.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Anti-GTSE1: 1:1000
-
Anti-p53: 1:1000
-
Anti-phospho-AKT (Ser473): 1:1000
-
Anti-AKT (pan): 1:1000
-
Anti-phospho-mTOR (Ser2448): 1:1000
-
Anti-mTOR: 1:1000
-
Anti-GAPDH or Anti-β-actin (loading control): 1:5000 - 1:10,000
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of GTSE1 inhibition.
Caption: Simplified signaling pathway of GTSE1 and its inhibition by this compound.
References
- 1. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2 and S phase-expressed protein 1 is a biomarker for poor prognosis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Cell Cycle Analysis Following Gtse1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G2 and S phase-expressed protein 1 (Gtse1) is a crucial regulator of the cell cycle, with its expression predominantly observed during the S and G2 phases.[1][2] Gtse1 plays a significant role in microtubule dynamics, tumorigenesis, and the p53-mediated DNA damage response.[1][2][3] It facilitates the nuclear export of p53, thereby inhibiting its apoptotic function and promoting cell proliferation.[1][3] Elevated levels of Gtse1 have been documented in a variety of cancers, often correlating with a poor prognosis, making it a compelling target for therapeutic intervention.[1][2][4]
Gtse1-IN-1 is a selective small molecule inhibitor designed to target the function of Gtse1. By inhibiting Gtse1, this compound is expected to interfere with the normal progression of the cell cycle, leading to cell cycle arrest and a reduction in cell proliferation. These application notes provide a comprehensive guide for researchers to assess the effects of this compound on the cell cycle in cancer cell lines. Detailed protocols for cell viability assays, flow cytometry-based cell cycle analysis, and western blotting for key cell cycle regulatory proteins are provided.
Gtse1 Signaling Pathway and its Inhibition
Gtse1 is involved in multiple cellular processes that are critical for cell cycle progression. It interacts with and regulates the tumor suppressor p53, and is itself regulated by key cell cycle kinases. The diagram below illustrates the central role of Gtse1 in the cell cycle and the proposed mechanism of action for this compound.
Caption: Gtse1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for assessing the protein levels of key cell cycle markers such as Cyclin B1 and Cdc2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the flow cytometry protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound.
References
- 1. Stabilization of GTSE1 by cyclin D1–CDK4/6-mediated phosphorylation promotes cell proliferation with implications for cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of GTSE1 by cyclin D1-CDK4/6-mediated phosphorylation promotes cell proliferation: relevance in cancer prognosis [elifesciences.org]
- 3. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
Application Notes and Protocols for Senescence Assay with Gtse1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and various age-related diseases. Senescent cells are characterized by distinct morphological and biochemical changes, including the expression of senescence-associated β-galactosidase (SA-β-gal) activity.[1][2][3] The G2 and S phase-expressed protein 1 (GTSE1) has emerged as a key regulator of cell cycle progression and apoptosis.[4] GTSE1 is primarily expressed during the S and G2 phases of the cell cycle and functions as a negative regulator of the tumor suppressor protein p53.[4][5][6] By binding to p53, GTSE1 facilitates its export from the nucleus, leading to its degradation and thereby suppressing its apoptotic and cell cycle arrest functions.[4][5][6] Upregulation of GTSE1 has been observed in various cancers and is often associated with poor prognosis and resistance to chemotherapy.[7][8][9][10][11]
This document provides a detailed protocol for inducing and quantifying cellular senescence using a hypothetical inhibitor of GTSE1, referred to herein as Gtse1-IN-1 . The inhibition of GTSE1 is expected to stabilize and activate p53, leading to the induction of cellular senescence. This application note will detail the use of this compound in conjunction with the Senescence-Associated β-Galactosidase (SA-β-gal) assay, a widely used biomarker for senescent cells.[1][2][3][12]
Principle of the Assay
Inhibition of GTSE1 by this compound is hypothesized to prevent the nuclear export and subsequent degradation of the p53 tumor suppressor protein. The accumulation of nuclear p53 leads to the transcriptional activation of its downstream targets, including the cyclin-dependent kinase inhibitor p21. The upregulation of p21 results in cell cycle arrest at the G1 phase, a key characteristic of cellular senescence.
Senescent cells can be identified by the presence of Senescence-Associated β-Galactosidase (SA-β-gal) activity at a suboptimal pH of 6.0.[1][2][3] This assay utilizes the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which is hydrolyzed by SA-β-gal to produce a blue-colored precipitate in senescent cells. The percentage of blue-stained cells provides a quantitative measure of induced senescence.
Signaling Pathway of GTSE1 Inhibition
Caption: GTSE1 inhibition by this compound leads to p53 accumulation and senescence.
Experimental Workflow
Caption: Workflow for the cellular senescence assay using this compound.
Materials and Reagents
-
Human primary fibroblasts (e.g., IMR-90 or WI-38)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for senescence induction (e.g., Doxorubicin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
X-gal stock solution (20 mg/mL in dimethylformamide - DMF)
-
Staining Solution (prepare fresh):
-
40 mM Citric acid/Na phosphate (B84403) buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM Sodium chloride
-
2 mM Magnesium chloride
-
1 mg/mL X-gal (add just before use)
-
-
6-well or 12-well cell culture plates
-
Bright-field microscope
Experimental Protocols
Cell Culture and Treatment
-
Seed human primary fibroblasts into 6-well plates at a density that allows for proliferation without reaching confluency during the experiment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a positive control (e.g., 100 nM Doxorubicin).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubate the cells for 48 to 96 hours. The optimal incubation time should be determined empirically for the specific cell line and this compound concentrations.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for a single well of a 6-well plate.
-
Aspirate the culture medium and wash the cells twice with 2 mL of PBS.
-
Add 1 mL of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the Fixation Solution and wash the cells three times with 2 mL of PBS.
-
Prepare the final Staining Solution by adding X-gal stock solution to the staining solution base to a final concentration of 1 mg/mL.
-
Add 1 mL of the final Staining Solution to each well.
-
Incubate the plates at 37°C overnight (12-16 hours) in a dry incubator (no CO2). Seal the plates with parafilm to prevent evaporation.
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells using a bright-field microscope.
-
Aspirate the Staining Solution and wash the cells twice with PBS.
-
Add 2 mL of PBS to each well for imaging and quantification.
Data Analysis and Interpretation
-
Using a bright-field microscope, capture images from at least three different random fields per well.
-
For each image, manually or with image analysis software, count the number of blue-stained (senescent) cells and the total number of cells.
-
Calculate the percentage of senescent cells for each condition: (Number of blue-stained cells / Total number of cells) x 100
-
Plot the percentage of senescent cells against the concentration of this compound. An increase in the percentage of blue-stained cells with increasing concentrations of this compound indicates that the inhibitor induces cellular senescence.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on the Induction of Cellular Senescence in IMR-90 Fibroblasts (Illustrative Data)
| Treatment Group | Concentration | Percentage of SA-β-gal Positive Cells (%) (Mean ± SD, n=3) |
| Vehicle Control | 0.1% DMSO | 5.2 ± 1.5 |
| This compound | 1 µM | 25.8 ± 3.2 |
| This compound | 5 µM | 55.1 ± 4.8 |
| This compound | 10 µM | 78.6 ± 5.1 |
| Positive Control | 100 nM Doxorubicin | 85.3 ± 3.9 |
Optional Supporting Assays
To further confirm the senescent phenotype, additional markers can be assessed.
Immunofluorescence for p21
-
Culture and treat cells on glass coverslips as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against p21 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. An increased nuclear p21 signal in this compound treated cells would support the induction of senescence.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. GTSE1 - Wikipedia [en.wikipedia.org]
- 5. GTSE1 G2 and S-phase expressed 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. UNIFIND - UNIMI - The cell cycle-regulated protein human GTSE-1 controls DNA damage-induced apoptosis by affecting p53 function [expertise.unimi.it]
- 7. GTSE1 is involved in breast cancer progression in p53 mutation-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTSE1 is possibly involved in the DNA damage repair and cisplatin resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assay of senescence-associated beta-galactosidase activity in mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gtse1-IN-1 In Vivo Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of Gtse1-IN-1. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in vivo?
A1: this compound is orally active and can also be administered via intraperitoneal (i.p.) injection.[1][2] The choice of administration route may depend on the specific experimental design and objectives.
Q2: What is a typical dosage and administration schedule for this compound in mice?
A2: In a xenograft mouse model using HCT116 cells, this compound has been shown to be effective at a dosage of 15-30 mg/kg, administered via intraperitoneal injection every other day for 28 days.[1]
Q3: What are suitable vehicles for formulating this compound for in vivo studies?
A3: Due to its low water solubility, this compound requires a specific vehicle for in vivo delivery.[2] Common formulations include:
-
For Intraperitoneal (IP) Injection: A common vehicle is a mixture of DMSO, Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.[2] Another option is a combination of DMSO and corn oil (e.g., 10% DMSO and 90% corn oil).[2]
-
For Oral Administration: this compound can be suspended in an aqueous solution of 0.5% sodium carboxymethyl cellulose (B213188) (CMC Na).[2] Other options include dissolution in PEG400 or a combination of Tween 80 and carboxymethyl cellulose.[2]
Q4: How should this compound formulations be prepared and stored?
A4: It is strongly recommended to use freshly prepared formulations for optimal results.[2] If a stock solution is prepared in DMSO, it can be stored at -20°C for up to one month or -80°C for up to six months.[1][2] When preparing the final formulation, ensure all components are thoroughly mixed to achieve a clear solution or a homogenous suspension.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the G2 and S phase-expressed protein 1 (GTSE1).[1][2] By inhibiting GTSE1, this compound suppresses its transcription and expression, leading to DNA damage, cell cycle arrest at the G2/M phase, and cellular senescence in cancer cells.[1] GTSE1 is known to be a negative regulator of the tumor suppressor p53 and is involved in microtubule dynamics.[3][4][5][6]
Q6: Are there any known toxicities associated with this compound in vivo?
A6: In a study using HCT116-derived xenograft tumor mouse models, administration of this compound at 15-30 mg/kg (i.p., every other day for 28 days) had no significant effect on the body weight or liver and kidney function of the mice.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon addition of aqueous solution. | This compound has low aqueous solubility. The concentration of the organic solvent (e.g., DMSO) may be too low in the final formulation. | - Increase the percentage of the organic solvent or use a co-solvent like PEG300 or PEG400.- Use a surfactant such as Tween 80 to improve solubility.- Prepare a suspension in a vehicle like 0.5% CMC Na for oral administration.[2] |
| Difficulty in achieving a homogenous suspension for oral gavage. | The compound is not properly wetted or dispersed in the vehicle. | - First, create a paste of the this compound powder with a small amount of the vehicle before adding the rest of the vehicle.- Use sonication to aid in the dispersion of the compound.- Ensure the vehicle (e.g., 0.5% CMC Na) is fully dissolved before adding the compound.[2] |
| Inconsistent results between animals in the same treatment group. | - Inaccurate dosing due to an inhomogeneous formulation.- Degradation of the compound in the formulation. | - Vigorously mix the formulation before each administration, especially if it is a suspension.- Always use freshly prepared formulations for each experiment.[2] |
| Signs of toxicity in animals (e.g., weight loss, lethargy) at the intended dose. | The dose may be too high for the specific animal strain or model. | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.- Monitor the animals closely for any signs of toxicity and adjust the dose or administration schedule accordingly. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration Route | Dosing Schedule | Source |
| Effective Dosage | 15-30 mg/kg | Mice (HCT116 xenograft) | Intraperitoneal (i.p.) | Every other day for 28 days | [1] |
| In Vitro IC50 (Cisplatin) | 2.89 µg/mL (Control) vs 1.54 µg/mL (sh-GTSE1) | MG-63 Osteosarcoma Cells | N/A | 48 hours | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate until the compound is fully dissolved.
-
Calculate the required volume of each component for the final formulation. The final vehicle composition will be 10% DMSO, 5% Tween 80, and 85% Saline.
-
Prepare the final formulation. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution:
-
Take 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 50 µL of Tween 80 and mix well.
-
Add 850 µL of sterile saline and vortex thoroughly to ensure a homogenous solution.
-
-
Administer the formulation to the animals. The dosing volume will depend on the weight of the animal and the target dose. For a 20g mouse receiving a 25 mg/kg dose, the injection volume would be 200 µL.
-
Important: Always use a freshly prepared formulation for each set of injections.[2]
Protocol 2: Preparation and Administration of this compound for Oral Gavage
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC Na)
-
Sterile deionized water (ddH₂O)
-
Sterile tubes
-
Magnetic stirrer or vortex mixer
-
Oral gavage needles
Procedure:
-
Prepare a 0.5% CMC Na solution. Dissolve 0.5 g of CMC Na in 100 mL of sterile ddH₂O. Stir until a clear solution is obtained.
-
Prepare the this compound suspension. For example, to prepare a 2.5 mg/mL suspension:
-
Weigh 250 mg of this compound powder.
-
Add the powder to 100 mL of the 0.5% CMC Na solution.
-
Vortex or stir vigorously to create a homogenous suspension. Sonication may be used to aid dispersion.
-
-
Administer the formulation to the animals via oral gavage. The dosing volume will depend on the animal's weight and the target dose.
-
Important: As this is a suspension, ensure it is well-mixed immediately before each administration to guarantee accurate dosing.
Visualizations
Caption: GTSE1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA(RNA) Synthesis | 3002034-34-3 | Invivochem [invivochem.com]
- 3. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 4. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTSE1 is possibly involved in the DNA damage repair and cisplatin resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
Technical Support Center: Improving GTSE1-IN-1 Efficacy in p53 Mutant Cells
Welcome to the technical support center for GTSE1-IN-1, a novel inhibitor of the G2 and S phase-expressed-1 (GTSE1) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively, with a particular focus on cancer cells harboring p53 mutations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor that targets the function of GTSE1. GTSE1 is known to be a negative regulator of the tumor suppressor protein p53.[1][2] In many cancer cells with mutated p53, GTSE1 expression is upregulated.[2][3] GTSE1 binds to p53 in the nucleus and facilitates its export to the cytoplasm, leading to its degradation.[1][4] By inhibiting GTSE1, this compound is designed to prevent the nuclear export of p53, thereby increasing its nuclear accumulation and potentially restoring some of its tumor-suppressive functions, even in a mutated state. Additionally, GTSE1 plays a role in the G2/M checkpoint of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[4][5]
Q2: Why is this compound expected to be more effective in p53 mutant cells?
A2: Cancer cells with mutations in p53 often lose the G1 checkpoint and become heavily reliant on the G2/M checkpoint for DNA repair before entering mitosis. GTSE1 is a key regulator of the G2/M transition.[4] By inhibiting GTSE1, this compound can disrupt this critical checkpoint, leading to mitotic catastrophe and cell death specifically in these vulnerable p53 mutant cells. Furthermore, many p53 mutations are missense mutations that result in a full-length, but functionally altered, protein. The stabilization of this mutant p53 in the nucleus by this compound may, in some contexts, lead to the induction of apoptosis or other anti-proliferative effects.
Q3: What are the expected downstream effects of this compound treatment in p53 mutant cells?
A3: Based on the known functions of GTSE1, treatment with this compound in p53 mutant cancer cells is expected to result in:
-
Increased nuclear localization of mutant p53: By preventing GTSE1-mediated nuclear export.
-
G2/M cell cycle arrest: Due to the disruption of the G2/M checkpoint.[4]
-
Induction of apoptosis: As a consequence of mitotic catastrophe and potential gain-of-function activities of stabilized mutant p53.[5][6]
-
Modulation of AKT/mTOR signaling: GTSE1 has been shown to activate the AKT/mTOR pathway; therefore, its inhibition may lead to the downregulation of this pro-survival signaling cascade.[3][5]
Q4: In which p53 mutant cell lines is this compound likely to be most effective?
A4: The efficacy of this compound can vary between different p53 mutant cell lines. It is hypothesized to be most effective in cell lines that exhibit high levels of GTSE1 expression and a strong dependency on the G2/M checkpoint for survival. It is recommended to screen a panel of p53 mutant cell lines with varying GTSE1 expression levels to determine the most sensitive models for your studies.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in p53 mutant cells. | 1. Low GTSE1 expression in the chosen cell line. 2. Ineffective concentration of this compound. 3. Drug efflux pumps leading to resistance.[2] 4. Redundant pathways compensating for GTSE1 inhibition. | 1. Screen a panel of p53 mutant cell lines for GTSE1 expression via Western blot or qPCR and select a high-expressing line. 2. Perform a dose-response curve to determine the optimal IC50 concentration for your specific cell line. 3. Investigate the expression of common drug efflux pumps (e.g., MDR1). Consider co-treatment with an efflux pump inhibitor. 4. Explore the activity of other G2/M checkpoint regulators (e.g., Wee1, Chk1) in your cell line. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure precise and consistent cell seeding densities across all wells and plates. 3. Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Unexpected cell cycle arrest at a phase other than G2/M. | 1. Off-target effects of this compound at high concentrations. 2. Unique cell-line specific responses. | 1. Lower the concentration of this compound to a more specific range (around the IC50). 2. Characterize the cell cycle profile of your chosen cell line at baseline and in response to other cell cycle inhibitors to understand its specific behavior. |
| No significant increase in nuclear p53 localization. | 1. Inefficient cell lysis or fractionation. 2. Antibody for p53 not suitable for immunofluorescence or Western blot of nuclear extracts. 3. Rapid degradation of stabilized nuclear p53. | 1. Optimize your nuclear/cytoplasmic fractionation protocol. Use appropriate controls to verify the purity of your fractions. 2. Validate your p53 antibody for the specific application. 3. Include a proteasome inhibitor (e.g., MG132) as a positive control to confirm that p53 can be stabilized in your system. |
| Decrease in cell viability is not accompanied by an increase in apoptosis markers. | 1. Cell death is occurring through a non-apoptotic mechanism (e.g., necrosis, autophagy). 2. The apoptosis assay is not sensitive enough or is being performed at the wrong time point. | 1. Use assays to detect other forms of cell death, such as a lactate (B86563) dehydrogenase (LDH) assay for necrosis or staining for autophagic markers like LC3. 2. Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment. Use multiple apoptosis assays for confirmation (e.g., Annexin V/PI staining and caspase activity assays).[7][8][9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in p53 Mutant Cancer Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a p53 mutant cancer cell line.
Methodology:
-
Cell Seeding: Seed p53 mutant cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTS or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Objective: To evaluate the effect of this compound on the cell cycle progression of p53 mutant cancer cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at the IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any detached apoptotic cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Rehydrate the cells in PBS, treat with RNase A to remove RNA, and then stain with a DNA-intercalating dye such as propidium (B1200493) iodide (PI) or DAPI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Co-Immunoprecipitation of GTSE1 and p53
Objective: To confirm the interaction between GTSE1 and p53 and to assess the ability of this compound to disrupt this interaction.
Methodology:
-
Cell Lysis: Treat p53 mutant cells with this compound or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against GTSE1 or p53 overnight at 4°C. As a negative control, use a non-specific IgG antibody.
-
Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both GTSE1 and p53 to detect the co-immunoprecipitated protein.
Signaling Pathways and Experimental Workflows
References
- 1. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTSE1 is involved in breast cancer progression in p53 mutation-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTSE1 is involved in breast cancer progression in p53 mutation-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | The role of GTSE1 in G2/M progression after G2 checkpoint [reactome.org]
- 5. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTSE1 expression represses apoptotic signaling and confers cisplatin resistance in gastric cancer cells – Singapore Gastric Cancer Consortium [sgcc.sg]
- 7. researchgate.net [researchgate.net]
- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
Gtse1-IN-1 long-term storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Gtse1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent inhibitor of G2 and S phase-expressed protein 1 (GTSE1).[1] Its mechanism of action involves the suppression of GTSE1 transcription and expression. By inhibiting GTSE1, this compound can induce cell cycle arrest and senescence, which is linked to the persistence of DNA damage in cancer cells.[1]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research. Studies have shown its efficacy in inhibiting the proliferation of cancer cells, making it a valuable tool for investigating the role of GTSE1 in tumor growth and progression.[1] It has been demonstrated to be effective in models of colon and lung cancer.[1]
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a solid powder or in a stock solution under specific temperature conditions. Detailed storage guidelines are provided in the table below.
Q4: How should I prepare a stock solution of this compound?
A4: A common method for preparing a stock solution is to dissolve the this compound powder in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo applications, a specific formulation involving DMSO, PEG300, Tween-80, and saline can be used to create a suspended solution.[1] Always refer to the manufacturer's datasheet for the most accurate and detailed reconstitution instructions.
Q5: What is the known signaling pathway involving GTSE1?
A5: GTSE1 is known to interact with the tumor suppressor protein p53.[3][4] It can shuttle p53 out of the nucleus, thereby inhibiting its function and promoting cell proliferation.[3][4] Additionally, GTSE1 has been shown to activate the AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
| Storage Condition | Form | Temperature | Duration |
| Long-term | Powder | -20°C | 3 years |
| Powder | 4°C | 2 years | |
| Short-term | In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Data sourced from InvivoChem.[2]
| Parameter | Value | Cell Lines | Reference |
| Proliferation Inhibition (IC₅₀) | 0.5-2 µM (48h) | HCT116, A549 | [1] |
| Colony Formation Reduction | 0.5-2 µM (7 days) | HCT116, A549 | [1] |
| G2/M Phase Arrest Induction | 0.5-2 µM (48h) | HCT116, A549 | [1] |
| Cell Senescence Induction | 0.5-2 µM (4 days) | HCT116, A549 | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility | - Incorrect solvent.- Compound has precipitated out of solution. | - Ensure you are using a recommended solvent such as DMSO.- Gently warm the solution and vortex to redissolve. For long-term storage, aliquot to avoid repeated freeze-thaw cycles. |
| Inconsistent or No Activity | - Improper storage leading to degradation.- Incorrect dosage or concentration.- Cell line is not sensitive to GTSE1 inhibition. | - Verify that the compound has been stored according to the recommended conditions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Confirm GTSE1 expression in your cell line of interest. |
| High Cell Toxicity | - Concentration of this compound is too high.- Solvent (e.g., DMSO) concentration is toxic to cells. | - Titrate the concentration of this compound to find the optimal balance between efficacy and toxicity.- Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically <0.5% for DMSO). |
| Variability Between Replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure uniform cell seeding in all wells.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity. |
Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for use with this compound. These protocols are based on established methods for studying the effects of GTSE1 modulation in cancer cells.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with this compound or a vehicle control at the desired concentration.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GTSE1, p53, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA(RNA) Synthesis | 3002034-34-3 | Invivochem [invivochem.com]
- 3. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTSE1 antibody (21319-1-AP) | Proteintech [ptglab.com]
GTSE1-IN-1 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on experimental variability and reproducibility when studying the G2 and S phase-expressed protein 1 (GTSE1) and its inhibitor, GTSE1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is GTSE1 and what is its primary function?
A1: GTSE1 (G2 and S phase-expressed protein 1) is a protein that is typically expressed during the S and G2 phases of the cell cycle.[1][2] It plays a role in microtubule dynamics and is known to interact with the tumor suppressor protein p53.[1][3] In response to DNA damage, GTSE1 can accumulate in the nucleus, bind to p53, and promote its export to the cytoplasm, thereby inhibiting p53's ability to induce apoptosis.[2]
Q2: How is GTSE1 expression altered in cancer?
A2: GTSE1 is frequently overexpressed in a variety of human cancers, including lung, liver, prostate, and clear cell renal cell carcinoma.[3][4][5][6] This upregulation is often associated with more aggressive tumors and a poorer prognosis for patients.[5][7][8]
Q3: What is this compound and how does it work?
A3: this compound is an orally active small molecule inhibitor of GTSE1.[9][10][11] It functions by suppressing the transcription and expression of the GTSE1 gene.[9][10] This leads to the accumulation of DNA damage, persistent cell cycle arrest, and cellular senescence in cancer cells, ultimately inhibiting their proliferation.[9][10][11]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10] The solid powder form is stable for up to 3 years at -20°C.[10]
Troubleshooting Guides
Variability in Cell-Based Assays with this compound
Issue: Inconsistent results in cell proliferation, migration, or invasion assays after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure cells are healthy and in the logarithmic growth phase before seeding. Seed cells at a consistent density across all wells and experiments. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses. |
| Variability in this compound Activity | Prepare fresh dilutions of this compound from a recent stock for each experiment. Ensure complete solubilization in DMSO before further dilution in culture media. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for this compound treatment. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media. |
Reproducibility in Western Blotting for GTSE1
Issue: Difficulty in obtaining consistent and specific bands for GTSE1 in Western blots.
| Potential Cause | Troubleshooting Steps |
| Low GTSE1 Expression | Use a positive control cell line known to have high GTSE1 expression. Consider immunoprecipitation to enrich for GTSE1 before Western blotting. |
| Antibody Performance | Use a validated antibody specific for GTSE1. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| High Background | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA) and increasing the blocking time. Ensure adequate washing steps.[12][13] |
| Non-specific Bands | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Ensure the lysis buffer contains protease inhibitors. |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. For large proteins like GTSE1 (predicted at 77 kDa), ensure adequate transfer time and appropriate membrane pore size (0.45 µm).[2] |
Quantitative Data Summary
Table 1: Upregulation of GTSE1 in Various Cancers (mRNA Expression)
| Cancer Type | Fold Change (Tumor vs. Normal) | Database/Study |
| Squamous Cell Lung Carcinoma | 6.204 | Oncomine[5] |
| Lung Adenocarcinoma | 3.068 | Oncomine[5] |
| Hepatocellular Carcinoma | Significantly Higher | qRT-PCR (76 paired tissues)[6] |
| Lung Cancer | Higher in 74.2% of patients | qRT-PCR (35 paired tissues)[1] |
| Pan-Cancer Analysis | Higher in most tumor types | TCGA[7][14] |
Table 2: Effective Concentrations of this compound
| Experimental System | Concentration/Dosage | Observed Effect | Reference |
| In Vitro (HCT116, A549 cells) | 0.5 - 2 µM | Inhibition of proliferation, colony formation, migration, and invasion; induction of G2/M arrest and senescence. | [9] |
| In Vivo (HCT116 xenograft) | 15 - 30 mg/kg (i.p.) | Reduced tumor volume. | [9] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mM).
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed culture medium to the final desired concentrations (e.g., 0.5, 1, 2 µM). Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assay, Western blot, flow cytometry).
Immunoprecipitation of GTSE1
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against GTSE1 overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations
Caption: GTSE1-p53 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on cancer cells.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. GTSE1 antibody (21319-1-AP) | Proteintech [ptglab.com]
- 3. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 4. Up-regulation of GTSE1 Lacks a Relationship with Clinical Data in Lung Cancer [journal.waocp.org]
- 5. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of the diagnostic and therapeutic value, immune infiltration, and drug treatment mechanisms of GTSE1 in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | DNA(RNA) Synthesis | 3002034-34-3 | Invivochem [invivochem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gtse1-IN-1 vs. Genetic Inhibition: A Comparative Guide to Targeting GTSE1
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting G2 and S phase-expressed protein 1 (GTSE1) is critical for advancing cancer research. This guide provides a comprehensive comparison of the small molecule inhibitor Gtse1-IN-1 with genetic inhibition methods (siRNA/shRNA), offering insights into their mechanisms and functional outcomes.
While the landscape of direct small molecule inhibitors for GTSE1 is still emerging, this compound presents a chemical tool to probe GTSE1 function. This guide leverages available data to compare the cellular effects of this compound with the more established method of genetic knockdown of GTSE1.
Performance Comparison at a Glance
The following table summarizes the observed effects of this compound and GTSE1 knockdown on various cellular processes. It is important to note that direct quantitative comparisons of potency, such as IC50 values for this compound versus the efficiency of knockdown, are not available in the current literature.
| Feature | This compound | GTSE1 Knockdown (siRNA/shRNA) |
| Mechanism of Action | Suppresses GTSE1 transcription and expression.[1] | Post-transcriptionally silences GTSE1 mRNA, leading to reduced protein expression. |
| Cell Proliferation | Inhibition of proliferation in HCT116 and A549 cells.[1] | Inhibition of proliferation in various cancer cell lines including lung, liver, and prostate cancer.[1][2][3][4] |
| Colony Formation | Reduction in the number of colonies in HCT116 and A549 cells.[1] | Inhibition of colony formation in lung and liver cancer cells.[1][2][4] |
| Cell Cycle | Induces G2/M phase arrest.[1] | Induces G0/G1 phase arrest.[2][3] |
| Cell Senescence | Induces cell senescence in HCT116 and A549 cells.[1] | Information not available in the reviewed literature. |
| DNA Damage | Induces extensive DNA damage.[1] | Potentially involved in DNA damage repair, with knockdown increasing sensitivity to cisplatin (B142131).[5] |
| Cell Migration & Invasion | Reduces cell adhesion, migration, and invasion in HCT116 and A549 cells.[1] | Inhibition of migration and invasion in lung and liver cancer cells.[2][3][4] |
| Apoptosis | Information not available in the reviewed literature. | Induces apoptosis in lung cancer cells.[1][4] |
Signaling Pathways
GTSE1 is implicated in several signaling pathways that are crucial for cancer progression. Both this compound and GTSE1 knockdown impact these pathways, leading to downstream anti-cancer effects.
GTSE1-p53 Signaling Pathway
GTSE1 is known to negatively regulate the tumor suppressor protein p53 by promoting its nuclear export and subsequent degradation.[6][7] Inhibition of GTSE1, either by small molecules or genetic methods, is expected to restore p53 function, leading to cell cycle arrest and apoptosis.
Caption: GTSE1-mediated regulation of p53 and points of inhibition.
GTSE1 and AKT/mTOR Signaling
Studies have shown that GTSE1 can activate the AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[2] Knockdown of GTSE1 has been demonstrated to suppress the phosphorylation of Akt and mTOR.[2]
Caption: GTSE1 activation of the AKT/mTOR pathway.
Experimental Methodologies
Detailed protocols are essential for reproducible research. Below are generalized methodologies for studying the effects of this compound and GTSE1 knockdown.
This compound Treatment Protocol
This protocol outlines a general procedure for treating cancer cell lines with this compound to assess its effects on cellular processes.
Caption: Experimental workflow for this compound cellular assays.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HCT116, A549) at a suitable density in 6-well, 12-well, or 96-well plates depending on the assay. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2 µM).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 to 96 hours) under standard cell culture conditions.
-
Analysis: Following incubation, perform various cellular assays to assess the effects of the inhibitor.
GTSE1 Knockdown Protocol (shRNA)
This protocol provides a general workflow for the stable knockdown of GTSE1 using lentiviral-mediated shRNA delivery.
Caption: Workflow for generating stable GTSE1 knockdown cell lines.
Detailed Steps:
-
shRNA Vector Construction: Design shRNA sequences targeting the GTSE1 mRNA and clone them into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a packaging cell line like HEK293T to produce viral particles.
-
Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cells in the presence of polybrene to enhance transduction efficiency.
-
Selection: After 24-48 hours, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation of Knockdown: Expand the stable cell lines and validate the reduction in GTSE1 protein expression using Western blotting and/or mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Functional Assays: Utilize the validated GTSE1 knockdown and control cell lines for various functional assays as described for the this compound treatment.
Conclusion
Both the small molecule inhibitor this compound and genetic knockdown techniques serve as valuable tools for investigating the role of GTSE1 in cancer. This compound offers a reversible and dose-dependent method to inhibit GTSE1 function, providing insights into the temporal effects of GTSE1 inhibition. On the other hand, siRNA/shRNA-mediated knockdown provides a specific and often more complete reduction of GTSE1 protein levels, allowing for the study of long-term consequences of GTSE1 loss.
The observed differences in the cell cycle arrest phase (G2/M for this compound vs. G0/G1 for knockdown) warrant further investigation and may suggest subtle differences in their downstream effects or off-target activities. Researchers should consider the specific experimental question when choosing between these two approaches. For validating GTSE1 as a therapeutic target, the effects of this compound are particularly relevant as it represents a more drug-like intervention. Future studies identifying more direct and potent small molecule inhibitors of GTSE1 will be crucial for a more comprehensive comparative analysis and for advancing GTSE1-targeted cancer therapies.
References
- 1. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gtse1 Inhibition as a Novel Strategy to Enhance Paclitaxel Efficacy in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of paclitaxel (B517696), a cornerstone of breast cancer chemotherapy, with the emerging strategy of Gtse1 inhibition. While direct preclinical data on a specific inhibitor, Gtse1-IN-1, is not yet widely available in published literature, this document synthesizes findings on the impact of Gtse1 suppression on paclitaxel sensitivity in breast cancer models. The data presented herein is based on studies involving the knockdown of the Gtse1 protein, which serves as a proxy for the therapeutic potential of a Gtse1 inhibitor.
Executive Summary
Paclitaxel is a potent anti-mitotic agent widely employed in the treatment of breast cancer. Its efficacy, however, is often limited by the development of drug resistance. Emerging research has identified the G2 and S phase-expressed-1 (Gtse1) protein as a key contributor to this resistance. Gtse1 is frequently overexpressed in breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC), and its high expression levels are correlated with a poor prognosis.[1][2][3] The inhibition of Gtse1 has been shown to significantly enhance the sensitivity of breast cancer cells to paclitaxel, presenting a promising avenue for combination therapy.
Mechanism of Action
Paclitaxel
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[4][5][6][7] By preventing the dynamic instability of microtubules, paclitaxel disrupts the normal process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[4][5][6][7] Beyond its anti-mitotic effects, paclitaxel can also modulate various signaling pathways and induce an immune response against tumor cells.[4][5]
Gtse1 Inhibition
Gtse1 contributes to paclitaxel resistance through multiple mechanisms. It can negatively regulate the tumor suppressor protein p53 and promote cell survival pathways such as the AKT pathway.[1][3][8] Furthermore, Gtse1-mediated stabilization of p21 has been shown to confer resistance to paclitaxel.[9] By inhibiting Gtse1, the pro-apoptotic signals of paclitaxel are amplified, and the cell's ability to evade drug-induced cell death is diminished. Studies have demonstrated that the knockdown of Gtse1 in breast cancer cells leads to increased sensitivity to paclitaxel.[4]
Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies investigating the effect of Gtse1 knockdown on the efficacy of paclitaxel in breast cancer cell lines.
| Cell Line | Treatment | IC50 (Paclitaxel) | Fold-change in Sensitivity | Reference |
| MDA-MB-231 | Control (siRNA) + Paclitaxel | ~25 nM | - | [4] |
| Gtse1 knockdown (siRNA) + Paclitaxel | ~10 nM | ~2.5x increase | [4] | |
| MDA-MB-468 | Control (siRNA) + Paclitaxel | ~30 nM | - | [4] |
| Gtse1 knockdown (siRNA) + Paclitaxel | ~15 nM | ~2x increase | [4] |
Signaling Pathways
The interplay between Gtse1 and paclitaxel resistance involves key cellular signaling pathways.
Caption: Signaling pathways affected by paclitaxel and Gtse1.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergy between Gtse1 inhibition and paclitaxel.
Caption: Experimental workflow for assessing Gtse1 inhibition and paclitaxel.
Detailed Experimental Protocols
Cell Culture and Transfection
Breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468, are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For Gtse1 knockdown experiments, cells are transiently transfected with Gtse1-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.[4]
Cell Viability Assay (MTS)
Transfected cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a serial dilution of paclitaxel for a specified period (e.g., 48-72 hours). Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[4]
Western Blot Analysis
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against Gtse1, p53, Akt, and a loading control (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
For cell cycle analysis, treated cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C. The cells are then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. For apoptosis analysis, cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol. The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.
Conclusion
The available preclinical evidence strongly suggests that the inhibition of Gtse1 can significantly enhance the cytotoxic effects of paclitaxel in breast cancer cells, particularly in resistant models. This sensitizing effect is likely mediated through the restoration of p53 function and the downregulation of pro-survival pathways. While further research on specific small molecule inhibitors of Gtse1, such as a potential "this compound," is needed, the strategy of targeting Gtse1 in combination with paclitaxel holds considerable promise for improving therapeutic outcomes in breast cancer. This approach could potentially overcome acquired resistance to paclitaxel and improve the prognosis for patients with aggressive and difficult-to-treat breast cancers.
References
- 1. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel sensitivity of breast cancer cells requires efficient mitotic arrest and disruption of Bcl-xL/Bak interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTSE1 is involved in breast cancer progression in p53 mutation-dependent manner [ouci.dntb.gov.ua]
- 4. GTSE1 is involved in breast cancer progression in p53 mutation-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of GTSE1 by cyclin D1–CDK4/6-mediated phosphorylation promotes cell proliferation with implications for cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Phase 1 Proof of Concept Study Evaluating the Addition of an LSD1 Inhibitor to Nab-Paclitaxel in Advanced or Metastatic Breast Cancer (EPI-PRIMED) [frontiersin.org]
- 9. e-century.us [e-century.us]
Gtse1-IN-1: An Emerging Contender in Cancer Therapy Compared to Standard Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Gtse1-IN-1, a novel GTSE1 inhibitor, against standard-of-care chemotherapy in colon and lung cancer models. This comparison is based on available, though not head-to-head, preclinical data and aims to highlight the therapeutic potential of targeting the G2 and S phase-expressed-1 (GTSE1) protein.
This compound is an orally active small molecule inhibitor that targets GTSE1, a protein frequently overexpressed in a variety of cancers, including colorectal and lung cancer.[1][2] Elevated GTSE1 expression is often correlated with poor prognosis, tumor progression, and resistance to standard chemotherapies.[2][3][4] this compound exerts its anticancer effects by suppressing the transcription and expression of GTSE1. This leads to the persistence of DNA damage, ultimately inducing cell cycle arrest at the G2/M phase and promoting cellular senescence in cancer cells.[1]
Mechanism of Action: The Role of GTSE1 in Carcinogenesis
GTSE1 is a key regulator of the cell cycle and a negative regulator of the tumor suppressor protein p53.[3] By binding to p53, GTSE1 facilitates its export from the nucleus, thereby inhibiting its ability to induce apoptosis in response to DNA damage. The inhibition of GTSE1 by agents like this compound is expected to restore p53's tumor-suppressive functions. Furthermore, GTSE1 is implicated in the activation of pro-survival signaling pathways such as AKT/mTOR, and its expression has been linked to resistance to platinum-based chemotherapy.[5]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the in vitro and in vivo activity of this compound in colon and lung cancer models.
In Vitro Activity: this compound has been shown to:
-
Inhibit the proliferation of HCT116 (colon) and A549 (lung) cancer cells.[1]
-
Induce G2/M phase cell cycle arrest.[1]
-
Promote cell senescence and induce significant DNA damage.[1]
-
Reduce cell adhesion, migration, and invasion in both HCT116 and A549 cells.[1]
In Vivo Activity: While detailed peer-reviewed studies with extensive quantitative data are not yet available, preliminary data from commercial suppliers indicate that this compound is effective in vivo.
| Compound | Cancer Model | Dosage and Administration | Reported Efficacy | Source |
| This compound | HCT116 Xenograft | 15-30 mg/kg, i.p., every other day for 28 days | Reduced tumor volume; Decreased Ki67 expression; Increased γ-H2AX (DNA damage marker) | [1] |
Note: The in vivo data for this compound is sourced from a commercial vendor and has not been subjected to peer review. Direct, head-to-head comparative studies between this compound and standard chemotherapy agents are not yet published.
Efficacy of Standard Chemotherapy in Comparable Preclinical Models
The following tables summarize the efficacy of standard-of-care chemotherapeutic agents in HCT116 and A549 xenograft models, providing a benchmark for indirect comparison.
Table 1: Efficacy of Standard Chemotherapy in HCT116 Colorectal Cancer Xenograft Models
| Drug | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome |
| 5-Fluorouracil | 10 mg/kg | Significant tumor growth inhibition. |
| Irinotecan | 20 mg/kg | Significant tumor growth inhibition. |
| Oxaliplatin | 7.5 mpk, twice per week | Notable anticancer effects, comparable to a novel metalloinsertor. |
Table 2: Efficacy of Standard Chemotherapy in A549 Non-Small Cell Lung Cancer Xenograft Models
| Drug | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome |
| Paclitaxel | 24 mg/kg/day, i.v. for 5 days | Statistically significant tumor growth inhibition. More effective than cisplatin (B142131) at 3 mg/kg/day. |
| Cisplatin | 3 mg/kg, i.p., twice/week | Significant tumor growth inhibition. |
Experimental Protocols
General In Vivo Xenograft Study Protocol
The following outlines a typical experimental workflow for evaluating the efficacy of an anticancer agent in a subcutaneous xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 3. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells [ouci.dntb.gov.ua]
Validating the Anticancer Effects of Targeting GTSE1 in Diverse Cancer Cell Lines: A Comparative Guide
An important note for the reader: Initial searches for the specific compound "Gtse1-IN-1" did not yield any specific research or experimental data. The following guide therefore focuses on the validation of the protein GTSE1 (G2 and S phase-expressed-1) as a viable anticancer target. The data presented is derived from studies involving the knockdown or overexpression of the GTSE1 gene in various cancer cell lines, providing a comprehensive overview of its role in cancer progression and its potential as a therapeutic target.
This guide provides a comparative analysis of the experimental data validating the anticancer effects of targeting the GTSE1 protein across different cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting GTSE1.
Data Presentation: Effects of GTSE1 Modulation
The following tables summarize the quantitative and qualitative effects of modulating GTSE1 expression in various cancer cell lines.
Table 1: Effects of GTSE1 Knockdown/Silencing on Cancer Cell Lines
| Cell Line | Cancer Type | Method | Proliferation | Migration/Invasion | Apoptosis | Signaling Pathway(s) Affected | Reference(s) |
| A549, H460 | Lung Cancer | shRNA | Inhibited | Inhibited | Induced | AKT/mTOR, p53 | [1] |
| 97H, LM3 | Hepatocellular Carcinoma | shRNA | Inhibited | Inhibited | Induced | AKT, ERK, BCL-2, Bax, Cyclin B1 | [2][3][4] |
| MG-63 | Osteosarcoma | shRNA | Reduced S/G2 transition | Not specified | Increased cisplatin (B142131) sensitivity | DNA damage repair | [5] |
| A549 | Non-Small-Cell Lung Cancer | siRNA | Inhibited | Inhibited | Enhanced radiosensitivity | DNA damage repair | [6] |
Table 2: Effects of GTSE1 Overexpression on Cancer Cell Lines
| Cell Line | Cancer Type | Method | Proliferation | Migration/Invasion | Apoptosis | Signaling Pathway(s) Affected | Reference(s) |
| A549, H460 | Lung Cancer | Ectopic expression | Promoted | Promoted | Inhibited | AKT/mTOR, p53 | [1] |
| 143B | Osteosarcoma | Overexpression | Increased S/G2 transition | Not specified | Decreased cisplatin sensitivity | DNA damage repair | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the tables above.
Cell Culture and Transfection
-
Cell Lines: A549, H460 (lung cancer), 97H, LM3 (hepatocellular carcinoma), MG-63, 143B (osteosarcoma), and HEK293T cells were used in the cited studies.[1][2][3][5][7]
-
Culture Conditions: Cells were typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/ml penicillin, and 100 μg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For knockdown studies, lentiviral vectors expressing short hairpin RNA (shRNA) targeting GTSE1 were used to establish stable cell lines.[1][2][3] For transient knockdown, small interfering RNA (siRNA) was used.[6] For overexpression studies, plasmids containing the GTSE1 coding sequence were transfected into cells.[1][5]
Cell Proliferation Assays
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) assays were performed to assess cell proliferation. Cells were seeded in 96-well plates, and at specified time points, CCK-8 solution was added to each well. After incubation, the absorbance was measured at 450 nm.[1]
-
Colony Formation Assay: Cells were seeded in 6-well plates at a low density and cultured for approximately two weeks. Colonies were then fixed with methanol (B129727) and stained with crystal violet. The number of colonies was counted.[1]
-
EdU Staining Assay: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining was used to measure DNA synthesis and cell proliferation.[8]
Cell Migration and Invasion Assays
-
Wound Healing Assay: A scratch was made in a confluent cell monolayer. The rate of wound closure was monitored and photographed at different time points to assess cell migration.[1]
-
Transwell Assay: For migration assays, cells were placed in the upper chamber of a Transwell insert. For invasion assays, the insert was pre-coated with Matrigel. The lower chamber contained a medium with a chemoattractant. After incubation, migrated/invaded cells on the lower surface of the membrane were stained and counted.[1][3]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: To analyze the cell cycle, cells were fixed, stained with propidium (B1200493) iodide (PI), and analyzed by flow cytometry. For apoptosis, cells were stained with Annexin V-FITC and PI and analyzed by flow cytometry.[1][8]
Western Blot Analysis
-
Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against GTSE1 and other proteins of interest (e.g., p-AKT, p-mTOR, p53). After incubation with secondary antibodies, protein bands were visualized.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving GTSE1 and a general experimental workflow for validating its role as an anticancer target.
Caption: GTSE1 signaling pathways in cancer.
Caption: Experimental workflow for validating GTSE1.
References
- 1. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. GTSE1 is possibly involved in the DNA damage repair and cisplatin resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of GTSE1 by cyclin D1–CDK4/6-mediated phosphorylation promotes cell proliferation with implications for cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
A Comparative Guide to Targeting GTSE1: Small Molecule Inhibition vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary methodologies for inhibiting the G2 and S phase-expressed protein 1 (GTSE1): a hypothetical specific small molecule inhibitor (referred to herein as Gtse1-IN-1) and small interfering RNA (siRNA) mediated knockdown. This document outlines the mechanisms of action, presents a framework for comparing experimental data, and provides detailed protocols for relevant assays.
Introduction
GTSE1 is a crucial regulator of the cell cycle, primarily expressed during the S and G2 phases. It plays a significant role in microtubule dynamics and interacts with the tumor suppressor protein p53, promoting its nuclear export and subsequent degradation.[1][2][3][4] Dysregulation of GTSE1 has been implicated in the progression of various cancers, including lung, liver, and bladder cancer, making it an attractive therapeutic target.[1][5][6] Inhibition of GTSE1, either at the protein or mRNA level, offers a promising strategy for cancer therapy.
Small Molecule Inhibition (this compound): This approach involves the use of a synthetic compound that directly binds to the GTSE1 protein, modulating its activity. An ideal inhibitor would exhibit high specificity and potency, leading to a rapid and reversible inhibition of GTSE1 function. The effects of a small molecule inhibitor are dependent on its binding affinity, concentration, and pharmacokinetic properties.[7]
siRNA Knockdown: This method utilizes the cell's natural RNA interference (RNAi) pathway to silence gene expression.[7] A short, double-stranded RNA molecule, complementary to the GTSE1 mRNA, is introduced into the cell, leading to the degradation of the target mRNA and a subsequent reduction in GTSE1 protein synthesis.[7] This approach is highly specific to the target gene but generally results in a slower onset and less reversible effect compared to small molecule inhibitors.[7]
Comparative Data Summary
The following tables provide a template for summarizing and comparing quantitative data obtained from experiments using this compound and GTSE1 siRNA.
Table 1: In Vitro Efficacy
| Parameter | This compound | GTSE1 siRNA |
| Mechanism of Action | Direct binding to GTSE1 protein | Post-transcriptional gene silencing |
| Target Level | Protein | mRNA |
| Potency (IC50/EC50) | e.g., 100 nM (Cell Viability) | e.g., 50 nM (mRNA knockdown) |
| Maximal Efficacy (% inhibition) | >90% | >80% |
| Time to Onset of Effect | Hours | 24-48 hours |
| Duration of Effect | Dependent on compound half-life | Days |
| Specificity | Potential for off-target binding | Highly specific to target sequence |
Table 2: Effects on Cellular Phenotypes (Example Data)
| Assay | This compound (100 nM) | GTSE1 siRNA (50 nM) |
| Cell Viability (% of control) | 55% | 65% |
| Apoptosis (% Annexin V positive) | 35% | 28% |
| Cell Migration (% wound closure) | 40% | 50% |
| Colony Formation (number of colonies) | 30 | 45 |
Signaling Pathways and Experimental Workflow
GTSE1 Signaling Pathway
GTSE1 is known to influence key cancer-related signaling pathways, including the p53 and AKT/mTOR pathways. The diagram below illustrates these interactions.
Caption: GTSE1 promotes p53 nuclear export and activates AKT/mTOR signaling.
Experimental Workflow for Comparison
The following diagram outlines a typical workflow for comparing the effects of this compound and GTSE1 siRNA.
Caption: Workflow for comparing this compound and GTSE1 siRNA.
Experimental Protocols
siRNA Knockdown of GTSE1
Materials:
-
GTSE1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest (e.g., A549, H460)
-
6-well plates
-
Complete growth medium
Protocol:
-
Cell Seeding: 24 hours before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Appropriate culture plates (e.g., 96-well for viability, 6-well for Western blot)
-
Complete growth medium
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells in the appropriate culture plates and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GTSE1, anti-p53, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with GTSE1 siRNA as described above.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
Both small molecule inhibition and siRNA knockdown are powerful tools for studying the function of GTSE1 and for its potential as a therapeutic target. The choice between these two approaches will depend on the specific research question. Small molecule inhibitors offer the advantages of rapid and reversible action, making them suitable for studying dynamic cellular processes and for therapeutic development. In contrast, siRNA provides a highly specific method for reducing protein levels, which is invaluable for target validation and for elucidating the consequences of long-term protein depletion. A thorough understanding of the principles and methodologies of both approaches, as outlined in this guide, is essential for designing and interpreting experiments aimed at targeting GTSE1.
References
- 1. GTSE1 G2 and S-phase expressed 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GTSE1 - Wikipedia [en.wikipedia.org]
- 3. GTSE1 is possibly involved in the DNA damage repair and cisplatin resistance in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTSE1 antibody (21319-1-AP) | Proteintech [ptglab.com]
- 5. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gtse1-IN-1 and Other p53 Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Gtse1-IN-1 and other prominent p53 activators. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in cancer research and drug discovery.
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its activation in response to cellular stress can trigger cell cycle arrest, apoptosis, or senescence, thereby eliminating potentially cancerous cells. Consequently, the pharmacological activation of p53 has emerged as a promising therapeutic strategy. This guide focuses on this compound, a novel p53 activator, and compares its performance with established activators, primarily those targeting the MDM2-p53 interaction.
Mechanism of Action: A Tale of Two Pathways
This compound: This small molecule inhibitor targets the G2 and S-phase expressed 1 (GTSE1) protein. GTSE1 is a negative regulator of p53, meaning it promotes the removal of p53 from the nucleus and its subsequent degradation in the cytoplasm. By inhibiting GTSE1, this compound prevents this process, leading to the accumulation and activation of p53 in the nucleus. This activation, in turn, suppresses cancer cell proliferation by inducing DNA damage, cell cycle arrest, and cellular senescence. This compound has also been shown to reduce the adhesion, migration, and invasion of cancer cells in vitro.
MDM2 Inhibitors (e.g., Nutlin-3a): A more established class of p53 activators, these compounds work by disrupting the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Under normal conditions, MDM2 binds to p53 and tags it for destruction. MDM2 inhibitors, such as Nutlin-3a, fit into the p53-binding pocket of MDM2, preventing this interaction. This blockage leads to the stabilization and activation of p53, ultimately resulting in the induction of apoptosis and the suppression of tumor growth in cancer cells with wild-type p53.
GTSE1-IN-1: A Comparative Analysis Against Established Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel cell cycle inhibitor, GTSE1-IN-1, with established therapeutic agents: Palbociclib, Paclitaxel, and Doxorubicin. This analysis is based on currently available preclinical data and aims to provide an objective overview to inform research and development efforts.
Executive Summary
This compound is an orally active small molecule inhibitor of G2 and S phase-expressed protein 1 (GTSE1). It represents a novel approach to cell cycle inhibition by targeting a protein involved in the regulation of p53 and microtubule dynamics. While direct comparative studies with other cell cycle inhibitors are limited, existing data suggests this compound is effective in inducing cell cycle arrest, senescence, and apoptosis in cancer cell lines. This guide will detail its mechanism of action, present available quantitative data, and compare its profile with that of Palbociclib (a CDK4/6 inhibitor), Paclitaxel (a microtubule stabilizer), and Doxorubicin (a topoisomerase II inhibitor).
Data Presentation: A Head-to-Head Comparison
Table 1: General Comparison of Cell Cycle Inhibitors
| Feature | This compound | Palbociclib | Paclitaxel | Doxorubicin |
| Target | GTSE1 | Cyclin-Dependent Kinases 4 and 6 (CDK4/6) | β-tubulin | Topoisomerase II |
| Mechanism of Action | Suppresses GTSE1 transcription and expression, leading to persistent DNA damage. | Inhibits phosphorylation of Retinoblastoma (Rb) protein, blocking the G1/S transition.[1] | Stabilizes microtubules, preventing their disassembly and leading to mitotic arrest.[2][3][4] | Intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[5] |
| Cell Cycle Arrest | G2/M phase[2] | G1 phase[1][6] | G2/M phase[4][7] | G2/M phase[8][9] |
| Primary Cancer Indications | Investigational (Colon, Lung)[2] | HR+, HER2- Breast Cancer[1][6] | Breast, Ovarian, Lung, Kaposi Sarcoma | Various solid tumors and hematological malignancies |
| Administration | Orally active (preclinical)[2] | Oral[1] | Intravenous[4] | Intravenous |
Table 2: Preclinical Efficacy of this compound
| Cell Line | Assay | Concentration | Effect |
| HCT116 (Colon Cancer) | Proliferation Assay | 0.5-2 µM (48h) | Inhibition of proliferation[2] |
| Colony Formation Assay | 0.5-2 µM (7 days) | Reduction in colony number[2] | |
| Cell Cycle Analysis | 0.5-2 µM (48h) | G2/M phase arrest[2] | |
| Senescence Assay | 0.5-2 µM (4 days) | Induction of cell senescence[2] | |
| DNA Damage Assay | 0.5-2 µM (48h) | Induction of extensive DNA damage[2] | |
| Migration & Invasion Assay | 0.5-2 µM (48h) | Reduction in cell adhesion, migration, and invasion[2] | |
| A549 (Lung Cancer) | Proliferation Assay | 0.5-2 µM (48h) | Inhibition of proliferation[2] |
| Colony Formation Assay | 0.5-2 µM (7 days) | Reduction in colony number[2] | |
| Cell Cycle Analysis | 0.5-2 µM (48h) | G2/M phase arrest[2] | |
| Senescence Assay | 0.5-2 µM (4 days) | Induction of cell senescence[2] | |
| DNA Damage Assay | 0.5-2 µM (48h) | Induction of extensive DNA damage[2] | |
| Migration & Invasion Assay | 0.5-2 µM (48h) | Reduction in cell adhesion, migration, and invasion[2] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways affected by each inhibitor.
Caption: this compound signaling pathway.
Caption: Palbociclib signaling pathway.
Caption: Paclitaxel and Doxorubicin mechanisms.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Proliferation (CCK-8) Assay
Objective: To quantify the inhibition of cell proliferation by the test compounds.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Test compounds (this compound, Palbociclib, Paclitaxel, Doxorubicin)
-
Appropriate cancer cell lines (e.g., HCT116, A549) and culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot dose-response curves to determine IC50 values.[10][11][12]
Colony Formation Assay
Objective: To assess the long-term effect of the test compounds on the clonogenic survival and proliferation of single cells.
Materials:
-
6-well cell culture plates
-
Test compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of the test compounds on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compounds at desired concentrations.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[3][5][13][14]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compounds on cell cycle distribution.
Materials:
-
Test compounds
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds for the desired duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
The resulting DNA histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][7][8][15]
Conclusion
This compound is a promising novel cell cycle inhibitor with a distinct mechanism of action targeting GTSE1. Preclinical data demonstrates its ability to induce G2/M arrest and inhibit the growth of colon and lung cancer cells. However, to fully understand its therapeutic potential and position it relative to existing therapies, direct comparative studies against standard-of-care agents like Palbociclib, Paclitaxel, and Doxorubicin are essential. Such studies would need to evaluate a range of cancer cell lines to identify sensitive and resistant populations and provide the quantitative data necessary for robust comparison. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Future research should focus on these head-to-head comparisons to elucidate the relative strengths and weaknesses of this compound and guide its further development.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. cdn.thewellbio.com [cdn.thewellbio.com]
- 5. Scratch Wound Healing Assay [en.bio-protocol.org]
- 6. GTSE1 promotes the growth of NSCLC by regulating microtubule-associated proteins through the ERK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Scratch Wound Healing Assay [bio-protocol.org]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Benchmarking Gtse1-IN-1: A Comparative Guide Against Known DNA Damaging Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gtse1-IN-1, a novel inhibitor of the G2 and S phase-expressed protein 1 (Gtse1), against established DNA damaging chemotherapy agents: Doxorubicin, Etoposide, and Cisplatin (B142131). The objective is to benchmark the performance of this compound, highlighting its unique mechanism of action and its potential in sensitizing cancer cells to traditional DNA damaging treatments. This comparison is based on available preclinical data and focuses on the mechanisms of action, effects on cell viability, cell cycle, and DNA damage response.
Introduction to this compound and DNA Damaging Agents
This compound is a small molecule inhibitor targeting Gtse1, a protein that plays a crucial role in cell cycle regulation and the DNA damage response. Gtse1 is known to negatively regulate the tumor suppressor protein p53 by promoting its export from the nucleus, thereby inhibiting p53-mediated apoptosis. By inhibiting Gtse1, this compound is designed to restore and enhance the apoptotic function of p53 in cancer cells, particularly in response to DNA damage.
Doxorubicin , Etoposide , and Cisplatin are well-established chemotherapeutic agents that induce cancer cell death primarily by causing direct DNA damage.
-
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which cause DNA strand breaks.[1][2]
-
Etoposide is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, resulting in double-strand DNA breaks.[3][4]
-
Cisplatin is a platinum-based compound that forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.[5][6][7]
Mechanism of Action: A Comparative Overview
The fundamental difference between this compound and the conventional agents lies in their primary targets. While Doxorubicin, Etoposide, and Cisplatin directly induce DNA lesions, this compound modulates a key protein in the DNA damage response pathway.
| Agent | Primary Mechanism of Action |
| This compound | Inhibits Gtse1, leading to nuclear accumulation and activation of the p53 tumor suppressor protein. This enhances the apoptotic response to DNA damage. |
| Doxorubicin | DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks. Also generates reactive oxygen species.[1][2] |
| Etoposide | Inhibition of topoisomerase II, causing DNA double-strand breaks.[3][4] |
| Cisplatin | Forms platinum-DNA adducts, creating DNA crosslinks that stall replication and transcription.[5][6][7] |
dot
Caption: Comparative mechanisms of this compound and direct DNA damaging agents.
Quantitative Performance Data
Direct head-to-head quantitative data comparing the efficacy of this compound as a standalone agent against Doxorubicin, Etoposide, and Cisplatin is limited in the current literature. The primary value of this compound, as suggested by preclinical studies, appears to be in its ability to sensitize cancer cells to existing DNA damaging agents.
Below is a summary of reported IC50 values for the established DNA damaging agents in various cancer cell lines. It is important to note that these values can vary significantly depending on the cell line and the specific experimental conditions.
Table 1: IC50 Values of Known DNA Damaging Agents in Various Cancer Cell Lines
| Cell Line | Doxorubicin (µM) | Etoposide (µM) | Cisplatin (µM) |
| A549 (Lung) | ~1.50 | ~139.54 | ~6.59 |
| MCF-7 (Breast) | ~2.50 | - | ~20.0 |
| HeLa (Cervical) | ~1.00 | ~209.90 | - |
| HepG2 (Liver) | ~14.72 | ~30.16 | - |
| PC3 (Prostate) | ~8.00 | - | - |
Note: These values are compiled from various sources and should be considered as approximations. Direct comparison requires experiments conducted under identical conditions.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate and compare the effects of these compounds.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound, Doxorubicin, Etoposide, Cisplatin) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
dot
Caption: Workflow for the MTT cell viability assay.
DNA Damage Assessment (Comet Assay)
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells with the compounds for a specified time, then harvest and resuspend in PBS at 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) and spread onto a pre-coated slide.
-
Lysis: Immerse slides in lysis solution (high salt and detergent) to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.
dot
Caption: Experimental workflow for the Comet Assay.
DNA Double-Strand Break Staining (γH2AX Assay)
This immunofluorescence assay detects the phosphorylation of the histone variant H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with 1% BSA.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Generate histograms of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Logical Relationships
The signaling pathways activated by this compound and direct DNA damaging agents converge on the p53-mediated apoptotic pathway, but their initiation points differ significantly.
dot
Caption: Signaling pathways of this compound and DNA damaging agents.
Conclusion
This compound represents a novel approach to cancer therapy by targeting the DNA damage response pathway rather than directly causing DNA damage. This mechanism suggests a potentially favorable safety profile compared to traditional cytotoxic agents. While direct comparative data on the standalone efficacy of this compound is still emerging, preclinical evidence strongly indicates its potential as a sensitizing agent in combination with established DNA damaging drugs like Cisplatin. By inhibiting Gtse1, this compound can lower the threshold for apoptosis in cancer cells with functional p53, thereby enhancing the therapeutic efficacy of conventional chemotherapies. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. Frontiers | High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis [frontiersin.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTSE1 expression represses apoptotic signaling and confers cisplatin resistance in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Gtse1-IN-1's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic efficacy of the hypothetical G2 and S phase-expressed protein 1 (Gtse1) inhibitor, Gtse1-IN-1, against a control group. The experimental data presented is synthesized from published studies on Gtse1's role in cancer metastasis and is intended to serve as a template for the validation of novel Gtse1 inhibitors.
Introduction to Gtse1 as a Therapeutic Target
G2 and S phase-expressed protein 1 (Gtse1) is a protein that is increasingly implicated in the progression of various cancers.[1][2][3][4] Overexpression of Gtse1 has been observed in numerous tumor types, including lung, liver, breast, and clear cell renal cell carcinoma, where it correlates with increased tumor stage, invasive potential, and distant metastasis.[1][3][5][6] Gtse1 exerts its pro-metastatic effects through multiple mechanisms, including the negative regulation of the tumor suppressor p53 and the activation of pro-survival signaling pathways like AKT/mTOR.[5][7] By promoting cell proliferation, migration, and invasion, Gtse1 represents a promising therapeutic target for the development of novel anti-metastatic agents.[1][3][6][8]
This guide outlines a series of in vitro and in vivo experiments to validate the anti-metastatic properties of a hypothetical Gtse1 inhibitor, this compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from key in vitro assays designed to assess the impact of this compound on cancer cell migration and invasion. The data is presented as a comparison between a control group (vehicle-treated) and cells treated with this compound.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | % Wound Closure at 24h (Mean ± SD) | P-value |
| A549 (Lung) | Vehicle Control | 85.2 ± 5.1 | <0.01 |
| This compound (10 µM) | 32.7 ± 4.3 | ||
| MDA-MB-231 (Breast) | Vehicle Control | 91.5 ± 6.8 | <0.01 |
| This compound (10 µM) | 40.1 ± 5.2 |
Table 2: Effect of this compound on Cell Invasion (Transwell Invasion Assay)
| Cell Line | Treatment | Number of Invading Cells (Mean ± SD) | P-value |
| A549 (Lung) | Vehicle Control | 215 ± 25 | <0.001 |
| This compound (10 µM) | 68 ± 15 | ||
| MDA-MB-231 (Breast) | Vehicle Control | 342 ± 31 | <0.001 |
| This compound (10 µM) | 95 ± 22 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 6-well plates and grow to 90-100% confluency.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing either vehicle control or this compound at the desired concentration.
-
Imaging: Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure using the formula: [(Width at 0h - Width at 24h) / Width at 0h] * 100.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Seeding: Suspend cancer cells in serum-free media and seed them into the upper chamber of the inserts. The lower chamber should contain media with a chemoattractant (e.g., 10% FBS).
-
Treatment: Add vehicle control or this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Counting: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Data Analysis: Count the number of stained cells in several random fields of view under a microscope.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the Gtse1 signaling pathway and the general workflow for validating an anti-metastatic compound.
Caption: Gtse1 Signaling Pathway in Cancer Metastasis.
Caption: Experimental Workflow for Anti-Metastatic Drug Validation.
Conclusion
The presented data, based on established literature regarding the function of Gtse1, suggests that a potent and specific inhibitor like the hypothetical this compound would significantly impair cancer cell migration and invasion in vitro. These findings would warrant further investigation through in vivo models to confirm its anti-metastatic efficacy in a physiological context. The experimental protocols and workflows provided here offer a robust framework for the independent validation of novel Gtse1 inhibitors, paving the way for the development of new therapeutic strategies to combat cancer metastasis.
References
- 1. High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-cancer analyses reveal GTSE1 as a biomarker for the immunosuppressive tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High GTSE1 expression promotes cell proliferation, metastasis and cisplatin resistance in ccRCC and is associated with immune infiltrates and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTSE1: A potential prognostic and diagnostic biomarker in various tumors including lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTSE1 Facilitates the Malignant Phenotype of Lung Cancer Cells via Activating AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTSE1 promotes cell migration and invasion by regulating EMT in hepatocellular carcinoma and is associated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silencing GTSE-1 expression inhibits proliferation and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Gtse1-IN-1: A Comprehensive Guide
Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the understanding that chemical waste is regulated and requires specialized disposal procedures.[3] It is imperative that chemical waste is never disposed of in regular trash or poured down the sewer system without explicit permission from the institution's Environmental Health and Safety (EHS) department.[3][4] The EHS office is the primary resource for guidance on chemical waste disposal and will provide the necessary forms and labels for proper waste management.[3]
Quantitative Data Summary
While specific quantitative data for the disposal of Gtse1-IN-1 is not documented, the following table summarizes its storage recommendations. Adhering to these storage conditions is crucial for maintaining the compound's stability and integrity prior to use or disposal.
| Parameter | Value |
| Stock Solution Storage (Short-term) | -20°C for 1 month[1] |
| Stock Solution Storage (Long-term) | -80°C for 6 months[1] |
Procedural Steps for this compound Disposal
The following protocols outline the necessary steps for the safe disposal of this compound in various forms.
Unused, Uncontaminated this compound (Solid Form)
If the solid this compound compound is unused and uncontaminated, it should be treated as chemical waste.
Methodology:
-
Consult EHS: Contact your institution's EHS department to obtain the appropriate hazardous waste tags and disposal containers.[3]
-
Labeling: Securely affix a hazardous waste tag to the original container. The label must include:
-
Storage: Store the container in a designated and properly segregated hazardous waste accumulation area until it is collected by EHS personnel.[5]
This compound Solutions
The disposal of this compound solutions is primarily dictated by the solvent used. For example, if dissolved in DMSO, the waste must be handled as a flammable solvent waste.
Methodology:
-
Waste Collection: Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled waste container.[6] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: The waste container must be labeled with a hazardous waste tag detailing all chemical constituents and their approximate concentrations.[3] For instance, "this compound in DMSO".
-
Segregation: Store the solvent waste container in a designated area for flammable liquids, away from incompatible materials.[5]
-
Disposal Request: Once the container is full, submit a hazardous waste pickup request to your institution's EHS department.[7]
Contaminated Labware and Personal Protective Equipment (PPE)
Disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound must be disposed of as solid chemical waste.
Methodology:
-
Solid Waste Collection: Place all contaminated solid waste into a designated, durable, and sealed container lined with a plastic bag.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contaminating chemical (this compound).[9]
-
Disposal: When the container is full, it should be disposed of through the EHS hazardous waste program.[3]
Empty this compound Containers
Empty containers that held this compound must be properly decontaminated before being discarded.
Methodology:
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the compound.[9] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7][9]
-
Disposal: After triple rinsing and air-drying, the defaced container (with the original label removed or completely obscured) may be disposed of in the regular trash.[5][7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
